Product packaging for Futoquinol(Cat. No.:CAS No. 28178-92-9)

Futoquinol

Cat. No.: B042592
CAS No.: 28178-92-9
M. Wt: 354.4 g/mol
InChI Key: AOZTYYBGNNXAOI-NTEUORMPSA-N
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Description

Futoquinol is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational prenylation of various signaling proteins, most notably RAS oncoproteins. By inhibiting the farnesylation of RAS, this compound effectively disrupts its proper membrane localization and activation, presenting a powerful research tool for investigating oncogenic RAS-driven signaling pathways. This mechanism provides a targeted approach for studying tumor proliferation, survival, and metastasis in various cancer models, particularly those resistant to conventional therapies. Beyond oncology, its application extends to probing the role of farnesylation in other cellular processes, including progeria and other aging-related disorders. Supplied as a high-purity compound, this compound is ideal for in vitro and in vivo studies aimed at elucidating the complexities of prenylation-dependent cellular mechanisms and evaluating potential therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O5 B042592 Futoquinol CAS No. 28178-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-1-(1,3-benzodioxol-5-yl)prop-1-en-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-12H,1,6,13H2,2-4H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZTYYBGNNXAOI-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC2=C(C=C1)OCO2)/C3(C=C(C(=O)C=C3OC)CC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110595
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
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Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28178-92-9
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28178-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Futoquinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028178929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1E)-2-(1,3-Benzodioxol-5-yl)-1-methylethenyl]-4,5-dimethoxy-2-(2-propen-1-yl)-2,5-cyclohexadien-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Futoquinol and Platelet Aggregation: An Uncharted Territory in Thrombosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, there is currently no available research detailing the mechanism of action of futoquinol in platelet aggregation. This indicates a significant gap in the understanding of this compound's potential effects on hemostasis and thrombosis.

For researchers, scientists, and drug development professionals interested in the field of antiplatelet therapies, the lack of data on this compound presents both a challenge and an opportunity. While it is not possible to provide an in-depth technical guide on its core mechanism as requested, this document will outline the established principles of platelet aggregation and the experimental methodologies commonly employed to investigate novel antiplatelet agents. This framework can serve as a guide for any future research into the potential effects of this compound.

Understanding Platelet Aggregation: A Complex Signaling Cascade

Platelet aggregation is a critical physiological process for preventing blood loss at sites of vascular injury. However, its dysregulation can lead to pathological thrombus formation, a key event in cardiovascular diseases such as myocardial infarction and stroke. The process is initiated by the adhesion of platelets to the subendothelial matrix, followed by their activation and subsequent aggregation. This intricate cascade is mediated by a variety of agonists and signaling pathways.

A central pathway in platelet activation is the arachidonic acid pathway . Upon platelet activation, arachidonic acid is liberated from the platelet membrane by phospholipase A2. It is then metabolized by the enzyme cyclooxygenase-1 (COX-1) to form prostaglandin H2 (PGH2). PGH2 is further converted by thromboxane synthase into thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor.[1][2][3] TXA2 binds to the thromboxane-prostanoid (TP) receptor on the surface of other platelets, initiating a signaling cascade that leads to a conformational change in the glycoprotein IIb/IIIa receptors.[4][5] This change enables the binding of fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.[6]

Investigating Antiplatelet Agents: Standard Experimental Protocols

To elucidate the mechanism of action of a novel compound like this compound on platelet aggregation, a series of well-established in vitro and in vivo experimental protocols are typically employed.

In Vitro Platelet Aggregation Assays

The cornerstone of antiplatelet drug discovery is the in vitro platelet aggregation assay, most commonly performed using light transmission aggregometry (LTA) .[7]

Experimental Protocol for Light Transmission Aggregometry:

  • Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.

    • To obtain PRP, the blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant, rich in platelets, is carefully collected.

    • Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the baseline (100% aggregation) in the aggregometer.

  • Platelet Aggregation Measurement:

    • The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

    • Aliquots of PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C in an aggregometer.

    • The compound of interest (e.g., this compound) or a vehicle control is added to the PRP and incubated for a specific period.

    • A platelet agonist, such as arachidonic acid, ADP, collagen, or thrombin, is then added to induce aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time, providing a measure of the extent and rate of platelet aggregation.

    • The inhibitory effect of the compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

Enzyme Immunoassays for Cyclooxygenase (COX) Activity

To determine if a compound's antiplatelet effect is mediated through the inhibition of COX enzymes, enzyme immunoassays (EIAs) are utilized.

Experimental Protocol for COX Activity Assay:

  • Sample Preparation: Platelet-rich plasma or washed platelets are pre-incubated with the test compound (e.g., this compound) at various concentrations.

  • Induction of Prostaglandin Synthesis: Arachidonic acid is added to the platelet suspension to initiate the COX-mediated synthesis of prostaglandins.

  • Measurement of Prostaglandin Levels: The reaction is stopped, and the concentration of a stable downstream metabolite, such as prostaglandin E2 (PGE2) or thromboxane B2 (the stable, inactive metabolite of TXA2), is measured using a specific EIA kit.[8]

  • Data Analysis: The inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

Visualizing the Platelet Aggregation Pathway

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in platelet aggregation and a typical experimental workflow for assessing antiplatelet agents.

Platelet_Aggregation_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Releases GP_IIb_IIIa Inactive GP IIb/IIIa Active_GP_IIb_IIIa Active GP IIb/IIIa GP_IIb_IIIa->Active_GP_IIb_IIIa Fibrinogen Fibrinogen Active_GP_IIb_IIIa->Fibrinogen Binds TP_Receptor TP Receptor TP_Receptor->GP_IIb_IIIa Activates COX1 COX-1 Arachidonic_Acid->COX1 Substrate PGH2 Prostaglandin H2 COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase Substrate TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TXA2->TP_Receptor Binds to Agonist Agonist (e.g., Collagen, Thrombin) PLA2 Phospholipase A2 Agonist->PLA2 Activates PLA2->Membrane_Phospholipids Acts on Aggregation Platelet Aggregation Fibrinogen->Aggregation Mediates

Caption: Simplified signaling pathway of platelet aggregation via the arachidonic acid cascade.

Experimental_Workflow Start Start: Whole Blood Collection Centrifuge_PRP Low-Speed Centrifugation Start->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation Start->Centrifuge_PPP PRP Collect Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Adjust_Platelets Adjust Platelet Count in PRP PRP->Adjust_Platelets PPP Collect Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Adjust_Platelets Incubate Incubate PRP with this compound or Vehicle Adjust_Platelets->Incubate Add_Agonist Add Platelet Agonist (e.g., Arachidonic Acid) Incubate->Add_Agonist Measure_Aggregation Measure Aggregation (LTA) Add_Agonist->Measure_Aggregation Analyze_Data Data Analysis: % Inhibition, IC50 Measure_Aggregation->Analyze_Data End End: Determine Antiplatelet Effect Analyze_Data->End

Caption: Experimental workflow for evaluating the in vitro antiplatelet activity of a test compound.

Future Directions

The absence of research on this compound's role in platelet aggregation highlights a clear avenue for future investigation. Initial studies should focus on in vitro screening using the methodologies outlined above to determine if this compound exhibits any antiplatelet activity. Should such activity be observed, further research would be warranted to:

  • Determine the IC50 value for inhibition of aggregation induced by various agonists.

  • Investigate the effect on the arachidonic acid pathway by measuring TXA2 production.

  • Explore its impact on other signaling pathways , such as those mediated by ADP and collagen.

  • Conduct in vivo studies in animal models of thrombosis to assess its antithrombotic efficacy and safety profile.

By systematically applying these established research paradigms, the scientific community can begin to unravel the potential of this compound as a modulator of platelet function and its prospective role in the development of novel antithrombotic therapies.

References

The Discovery and Pharmacological Profile of Kadsurenone from Piper futokadsura: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, origin, and pharmacological characterization of kadsurenone, a bioactive neolignan isolated from the plant Piper futokadsura. While the related compound futoquinol is also found in this species, kadsurenone has been the subject of extensive research due to its potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor, a key target in inflammatory and pathological processes. This document details the isolation of kadsurenone, its quantitative bioactivity, and the experimental protocols for its characterization. Furthermore, it elucidates the signaling pathways modulated by this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: From Traditional Medicine to a Potent Bioactive Compound

Piper futokadsura Siebold (synonymous with Piper kadsura (Choisy) Ohwi), a vine-like plant native to East Asia, has a history of use in traditional Chinese medicine, where it is known as "Haifenteng" for the treatment of ailments such as asthma and rheumatic arthritis.[1] Phytochemical investigations into this plant have led to the isolation of a variety of bioactive compounds, including lignans and neolignans.[2] Among these, kadsurenone has emerged as a compound of significant scientific interest.

Initially, research into the chemical constituents of Piper futokadsura also identified a neolignan named this compound, which has demonstrated anti-neuroinflammatory properties by inhibiting nitric oxide (NO) production.[3] However, kadsurenone, first isolated from the stems of P. kadsura, has garnered considerably more attention for its specific and potent activity as a Platelet-Activating Factor (PAF) receptor antagonist.[2][4] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and platelet aggregation.[5] The discovery of kadsurenone as a natural inhibitor of the PAF receptor has paved the way for its investigation as a potential therapeutic agent in various diseases.[4]

Isolation and Characterization of Kadsurenone

The isolation of kadsurenone from Piper futokadsura typically involves solvent extraction followed by chromatographic purification. While specific protocols may vary, a general workflow can be established from published literature.

Experimental Protocol: Isolation of Kadsurenone

Objective: To isolate and purify kadsurenone from the dried stems of Piper futokadsura.

Materials and Reagents:

  • Dried and powdered stems of Piper futokadsura

  • Methanol (MeOH)

  • n-hexane

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., n-hexane/ethyl acetate gradients)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • Rotary evaporator

  • Standard analytical equipment (beakers, flasks, etc.)

Procedure:

  • Extraction: The powdered stems of Piper futokadsura are extracted exhaustively with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with n-hexane and chloroform. The chloroform-soluble fraction, which is typically enriched with lignans and neolignans, is collected.[1]

  • Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values to that of a kadsurenone standard are pooled.

  • HPLC Purification: The pooled fractions are further purified by preparative HPLC on a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to kadsurenone is collected.[6]

  • Structure Elucidation: The purity and identity of the isolated kadsurenone are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Workflow for Kadsurenone Isolation

G plant Dried, powdered stems of Piper futokadsura extraction Methanol Extraction plant->extraction partition Solvent Partitioning (n-hexane, Chloroform) extraction->partition Crude Extract column_chrom Silica Gel Column Chromatography partition->column_chrom Chloroform Fraction hplc Preparative HPLC (C18 Column) column_chrom->hplc Enriched Fractions characterization Structural Characterization (NMR, MS) hplc->characterization Isolated Compound pure_kadsurenone Pure Kadsurenone characterization->pure_kadsurenone

Figure 1: General workflow for the isolation and purification of kadsurenone.

Quantitative Bioactivity of Kadsurenone

Kadsurenone's primary pharmacological activity is its competitive antagonism of the PAF receptor. This has been quantified in various in vitro and in vivo systems.

Assay Type System Parameter Value Reference
Receptor BindingRabbit platelet membranesKi3.88 x 10⁻⁸ M[7]
Platelet AggregationRabbit platelets in plasma (PAF-induced)pA₂6.28[7]
Neutrophil AggregationIsolated human neutrophils (PAF-induced)pA₂6.32[7]
Degranulation InhibitionIsolated human neutrophils (PAF-induced)Concentration Range2-24 µM[7]
In vivo Vascular PermeabilityGuinea pig (PAF-induced)Oral Dose25-50 mg/kg[7]
In vivo Plasma Enzyme IncreaseRat (PAF-induced)Intraperitoneal Dose8-40 mg/kg[7]
Cell Migration InhibitionMDA-MB-231 breast cancer cells (PAF-induced)Concentration Range0.5-5 µM[8]

Table 1: Quantitative bioactivity data for kadsurenone as a PAF receptor antagonist.

Experimental Protocols for Bioactivity Assessment

PAF Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of kadsurenone for the PAF receptor using a competitive radioligand binding assay.

Materials and Reagents:

  • Isolated platelet membranes from rabbit blood

  • [³H]-PAF (radioligand)

  • Kadsurenone (test compound)

  • Unlabeled PAF (for determining non-specific binding)

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and bovine serum albumin)

  • Scintillation counter and scintillation fluid

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Platelet-rich plasma is obtained from rabbit blood by centrifugation. The platelets are then washed and lysed to prepare platelet membranes, which are resuspended in the binding buffer.

  • Assay Setup: In a series of microcentrifuge tubes, add a fixed concentration of [³H]-PAF, the platelet membrane preparation, and varying concentrations of kadsurenone.

  • Total and Non-specific Binding: For total binding, no unlabeled ligand is added. For non-specific binding, a high concentration of unlabeled PAF is added to saturate the receptors.

  • Incubation: The tubes are incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove unbound [³H]-PAF.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of kadsurenone that inhibits 50% of the specific binding of [³H]-PAF (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Platelet Aggregation Inhibition Assay

Objective: To assess the inhibitory effect of kadsurenone on PAF-induced platelet aggregation using light transmission aggregometry.

Materials and Reagents:

  • Freshly drawn human or rabbit blood anticoagulated with sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet-Activating Factor (PAF) solution

  • Kadsurenone solutions at various concentrations

  • Saline solution (control)

  • Light transmission aggregometer

Procedure:

  • PRP and PPP Preparation: Whole blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[9]

  • Aggregometer Setup: The aggregometer is calibrated with PPP (100% aggregation) and PRP (0% aggregation).

  • Assay: A cuvette containing PRP is placed in the aggregometer and warmed to 37°C with constant stirring. A solution of kadsurenone or vehicle control is added and incubated for a short period.

  • Induction of Aggregation: A solution of PAF is added to the cuvette to induce platelet aggregation.

  • Measurement: The change in light transmission is recorded over time as the platelets aggregate.

  • Data Analysis: The percentage of aggregation is calculated. The concentration of kadsurenone that inhibits PAF-induced aggregation by 50% (IC₅₀) can be determined. The pA₂ value, a measure of antagonist potency, can be calculated from dose-response curves with varying concentrations of PAF and kadsurenone.[7]

Signaling Pathways Modulated by Kadsurenone

Kadsurenone exerts its biological effects by blocking the interaction of PAF with its G-protein coupled receptor (GPCR). The PAF receptor is coupled to both Gq and Gi proteins.[10]

PAF Receptor Signaling Pathway

Upon binding of PAF, the PAF receptor activates phospholipase C (PLC) via the Gq protein. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of downstream effects, including platelet aggregation, inflammation, and cell migration. The Gi protein pathway, on the other hand, is primarily involved in chemotaxis.[10]

Kadsurenone, as a competitive antagonist, physically blocks the binding site on the PAF receptor, thereby preventing the initiation of this signaling cascade.

G cluster_membrane Cell Membrane PAF_R PAF Receptor (GPCR) Gq Gq Protein PAF_R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PAF PAF PAF->PAF_R binds Kadsurenone Kadsurenone Kadsurenone->PAF_R inhibits Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 2: Kadsurenone's inhibition of the PAF receptor signaling pathway.

Conclusion

Kadsurenone, a neolignan from Piper futokadsura, stands out as a well-characterized natural product with potent and specific PAF receptor antagonist activity. Its discovery has provided a valuable pharmacological tool for studying the roles of PAF in health and disease and offers a promising lead for the development of new therapeutic agents for inflammatory and thrombotic disorders. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into this and other bioactive compounds from natural sources. While this compound from the same plant also shows biological activity, the extensive body of research on kadsurenone makes it a more compelling subject for in-depth study and potential drug development.

References

Futoquinol and Related Quinoline Compounds: A Technical Guide to their Potential as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a key pathological feature of numerous diseases, driving a significant need for novel anti-inflammatory therapeutics. Futoquinol and its structural analogues within the quinoline class of compounds have emerged as promising candidates for drug development. This technical guide provides a comprehensive overview of the anti-inflammatory potential of this compound and related quinoline derivatives, with a focus on their mechanisms of action, experimental validation, and detailed protocols for their evaluation. This document consolidates current understanding, presents quantitative data in a structured format, and visualizes key cellular pathways to aid researchers in this field.

Introduction to this compound and Quinoline Derivatives

Quinoline is a heterocyclic aromatic organic compound that forms the backbone of a wide array of synthetic and natural products with diverse pharmacological activities. While research on "this compound" specifically is limited, the broader class of quinoline derivatives has demonstrated significant potential as anti-inflammatory agents. These compounds are being investigated for their ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This guide will explore the anti-inflammatory properties of quinoline derivatives, using available data to infer the potential mechanisms and applications of this compound.

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are primarily attributed to their ability to interfere with major signaling cascades involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1][2]

Quinoline derivatives have been shown to inhibit NF-κB activation at various points in this pathway. Some compounds may directly inhibit the IKK complex, preventing the phosphorylation and degradation of IκBα. Others may interfere with the nuclear translocation of NF-κB or its binding to DNA.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Release Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Activation This compound This compound (hypothesized) This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[3] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes like COX-2 and various cytokines.[4]

Several quinoline derivatives have been reported to suppress the phosphorylation of MAPKs, thereby downregulating downstream inflammatory responses.[5] This inhibition can occur through various mechanisms, including direct interaction with the kinases or interference with upstream signaling components.

MAPK_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation Genes Pro-inflammatory Gene Expression (COX-2, Cytokines) AP1->Genes This compound This compound (hypothesized) This compound->MAPKK Inhibition

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data from studies on various quinoline derivatives, providing insights into their potential efficacy.

Table 1: In Vitro Inhibition of Inflammatory Markers by Quinoline Derivatives

CompoundCell LineStimulantMarkerIC50 / % InhibitionReference
2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline (18a)J774A.1 macrophagesLPSNO ProductionIC50: 5.6 µM[5]
2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline (18b)J774A.1 macrophagesLPSNO ProductionIC50: 4.8 µM[5]
Tetraprenyltoluquinone (TPTQ)Raw 264.7 cellsLPSIL-6 SecretionSignificant decrease[6]
Tetraprenyltoluquinone (TPTQ)Raw 264.7 cellsLPSTNF-α SecretionSignificant decrease[6]
KaurenolMacrophages-NO ReleaseSignificant regulation[7]
KaurenolMacrophages-IL-6Significant regulation[7]
KaurenolMacrophages-IL-10Significant regulation[7]

Table 2: In Vivo Anti-inflammatory Effects of Quinoline Derivatives

CompoundAnimal ModelAssayDosage% InhibitionReference
2-substituted 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridinesRatCarrageenan-induced paw edemaOralOptimal activity[2]
KaurenolRatCarrageenan-induced paw edema10, 20, 40 mg/kgUp to 64%[7]
KaurenolRatDextran-induced paw edema10, 20, 40 mg/kgUp to 58%[7]
4-aminoquinolinesMouse/RatAcetic acid-induced writhing, formalin test, zymosan-induced peritonitis, Freund's adjuvant-induced arthritis-Marked activity[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-inflammatory properties of compounds like this compound.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Induce NO production by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

NO_Assay_Workflow Start Start SeedCells Seed RAW 264.7 cells in 96-well plate Start->SeedCells Adhere Incubate overnight SeedCells->Adhere Pretreat Pre-treat with this compound (1 hour) Adhere->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Griess Perform Griess Reaction Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Analyze Quantify Nitrite Measure->Analyze End End Analyze->End

Caption: Workflow for the Nitric Oxide (NO) Production Assay.
Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants or biological fluids.

Methodology:

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (collected from cells treated as in the NO assay) and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentration from a standard curve.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a classic method for evaluating the acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally or intraperitoneally to different groups of rats. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Conclusion and Future Directions

The available evidence strongly suggests that quinoline derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their ability to target key signaling pathways like NF-κB and MAPK provides a solid mechanistic basis for their observed effects. While direct data on this compound is currently lacking, the information gathered on its structural analogues provides a roadmap for its potential investigation.

Future research should focus on the synthesis and biological evaluation of this compound to determine its specific anti-inflammatory profile. In-depth studies are required to elucidate its precise molecular targets and to assess its efficacy and safety in preclinical models of inflammatory diseases. The experimental protocols and data presented in this guide offer a valuable resource for researchers embarking on this line of inquiry.

References

An In-depth Technical Guide to the Ethnobotanical Uses of Piper futokadsura for Futoquinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Piper futokadsura Sieb. et Zucc., also known as Piper kadsura (Choisy) Ohwi and commonly referred to as "Hai Feng Teng" (海風藤) in Traditional Chinese Medicine (TCM), has a long history of ethnobotanical use for treating inflammatory conditions. This technical guide provides a comprehensive overview of the traditional applications of P. futokadsura, with a specific focus on its bioactive neolignan, Futoquinol. This document details the traditional medicinal uses, presents available quantitative data on its bioactivity, outlines detailed experimental protocols for its isolation and analysis, and explores its potential mechanism of action through key inflammatory signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Ethnobotanical Uses of Piper futokadsura

The stem of Piper futokadsura is the primary part used in traditional medicine.[1] In TCM, it is characterized by its pungent and bitter taste and a slightly warm nature.[1] Its main traditional application is to "dispel wind-dampness" and "unblock the channels and collaterals," which translates to its use in treating conditions characterized by pain, stiffness, and inflammation.[2][3]

Key traditional uses include the treatment of:

  • Rheumatic arthritis and joint pain[4]

  • Stiffness in joints and cramping of muscles and tendons[2][3]

  • Lower back pain and sore knees[2][3]

  • Pain and swelling from traumatic injuries[1]

Traditionally, P. futokadsura is prepared as a decoction, with a typical daily dosage ranging from 6 to 12 grams of the dried stem.[5] It is often used in combination with other herbs to enhance its therapeutic effects. For instance, it is combined with Clematis chinensis (Wei Ling Xian) and Gentiana macrophylla (Qin Jiao) for pain and numbness, and with cinnamon twig (Gui Zhi) for stiff joints.[1]

This compound and Other Bioactive Compounds

Piper futokadsura is a rich source of bioactive compounds, primarily lignans and neolignans.[4] Among these, this compound is a key constituent, alongside other related compounds such as futoenone, futoxide, and futoamide.[2] The anti-inflammatory properties of the plant are largely attributed to these compounds.

Quantitative Data on this compound's Bioactivity

While extensive quantitative data on this compound is still emerging, preliminary studies have demonstrated its significant anti-inflammatory potential. The following table summarizes the available data on its inhibitory activities.

Bioassay Cell Line Stimulant IC50 Value (µM) Reference
Nitric Oxide (NO) ProductionBV-2 (microglia)LPS16.8(Kim et al., 2010) as cited in[6]
Reactive Oxygen Species (ROS) ProductionHuman polymorphonuclear neutrophilsPMA13.1(Lin et al., 2006) as cited in[6]

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and bioactivity assessment of this compound from Piper futokadsura. These protocols are based on established techniques for the separation of natural products and the in vitro evaluation of anti-inflammatory compounds.

Extraction and Isolation of this compound

A robust method for the separation of compounds from P. futokadsura involves a combination of preparative chromatography techniques. The following protocol is adapted from methodologies developed for the separation of constituents from Piper kadsura.[1]

5.1.1 Plant Material and Extraction:

  • Obtain dried stems of Piper futokadsura.

  • Grind the plant material into a coarse powder.

  • Perform extraction with methanol.

  • Precipitate impurities by adding water to the methanol extract.

  • Conduct a liquid-liquid extraction of the aqueous methanol solution with petroleum ether to remove nonpolar compounds.

5.1.2 Preparative Chromatography: A two-dimensional chromatographic approach is effective for the purification of this compound.

  • Step 1: Preparative Reversed-Phase Liquid Chromatography (Prep-RPLC):

    • Column: Unitary C18 column (e.g., 250 mm × 20 mm, 5 µm).

    • Mobile Phase: A gradient of water and methanol.

    • Procedure: Fractionate the pre-treated extract to separate compounds based on polarity.

  • Step 2: Preparative Supercritical Fluid Chromatography (Prep-SFC):

    • Rationale: Prep-SFC provides good orthogonality to prep-RPLC, enhancing the separation of complex mixtures.

    • Modifier: A mixed modifier of ethanol/n-hexane can be used to ensure stable elution.

    • Procedure: Further purify the fractions obtained from prep-RPLC to isolate this compound. Chiral SFC may be employed for the separation of stereoisomers if necessary.

In Vitro Anti-inflammatory Assays

The following protocols are standard methods to assess the anti-inflammatory activity of purified this compound in a cell-based model, such as the murine macrophage cell line RAW 264.7.

5.2.1 Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a 5% CO2 incubator.

  • Seed the cells in multi-well plates at a suitable density.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

5.2.2 Measurement of Nitric Oxide (NO) Production:

  • After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

  • Determine the IC50 value of this compound for NO inhibition.

5.2.3 Measurement of Pro-inflammatory Cytokine Production:

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

5.2.4 Western Blot Analysis of NF-κB and MAPK Signaling Pathways:

  • After a shorter stimulation period with LPS (e.g., 30-60 minutes), lyse the cells to extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key signaling proteins, including phosphorylated and total forms of IκBα, p65, p38, ERK1/2, and JNK.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the band intensities to determine the effect of this compound on the phosphorylation of these proteins.

Potential Mechanisms of Action: Signaling Pathways

While direct experimental evidence for this compound is still under investigation, based on the activity of structurally related phytochemicals, its anti-inflammatory effects are likely mediated through the inhibition of key pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 Phosphorylation p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Release Degradation Degradation IkBa_p65_p50->Degradation Ubiquitination Nucleus Nucleus p65_p50->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, ERK1/2, and JNK, are key signaling molecules that regulate the production of inflammatory mediators. LPS stimulation leads to the phosphorylation and activation of these kinases. Activated MAPKs, in turn, can activate transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of p38 and ERK1/2.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation AP1 AP-1 p38->AP1 ERK1_2->AP1 Activation This compound This compound This compound->MKK3_6 Inhibition? This compound->MEK1_2 Inhibition? Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes

Caption: Postulated modulation of the MAPK pathway by this compound.

Conclusion and Future Directions

Piper futokadsura possesses a rich history of ethnobotanical use for treating inflammatory ailments, and its constituent, this compound, has demonstrated promising anti-inflammatory activity. This guide provides a framework for understanding and investigating this natural product. Future research should focus on:

  • Quantitative Analysis: Determining the yield of this compound from P. futokadsura using various extraction methods to optimize its production.

  • Pharmacological Studies: Conducting comprehensive in vivo studies to validate the anti-inflammatory effects of this compound and establish its pharmacokinetic and pharmacodynamic profiles.

  • Mechanism of Action: Performing detailed molecular studies to confirm the direct inhibitory effects of this compound on the NF-κB and MAPK signaling pathways and to identify its specific molecular targets.

The exploration of this compound from Piper futokadsura represents a promising avenue for the development of novel anti-inflammatory therapeutics.

References

In Vitro Bioactivity of Futoquinol: A Preliminary Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoquinol, a neolignan isolated from plant species such as Piper kadsura, has emerged as a compound of interest for its potential therapeutic properties. Preliminary in vitro studies have begun to shed light on its bioactivity, particularly its anti-inflammatory effects. This technical guide provides a concise summary of the currently available data on the in vitro bioactivity of this compound, including quantitative data, detailed experimental protocols, and visualizations of associated cellular processes.

Data Presentation

The following table summarizes the key quantitative data from in vitro studies on this compound's bioactivity.

Bioactivity AssayCell LineInducerIC50 ValueReference
Nitric Oxide (NO) Production InhibitionBV-2 (murine microglia)Lipopolysaccharide (LPS)16.8 µM[1][2][3]
Reactive Oxygen Species (ROS) Production InhibitionHuman Polymorphonuclear NeutrophilsPhorbol 12-myristate 13-acetate (PMA)13.1 µM[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Nitric Oxide (NO) Production Assay in BV-2 Microglia

This protocol outlines the procedure for measuring the inhibitory effect of this compound on NO production in LPS-stimulated microglial cells.[1][2]

1. Cell Culture and Treatment:

  • BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Following incubation, the cells are pre-treated with various concentrations of this compound for 1 hour.

  • Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

2. Measurement of Nitrite Concentration:

  • After the incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

3. Data Analysis:

  • The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without this compound treatment.

  • The IC50 value, the concentration of this compound that inhibits 50% of NO production, is determined from a dose-response curve.

Reactive Oxygen Species (ROS) Production Assay in Human Polymorphonuclear Neutrophils (PMNs)

This protocol describes the method to assess the inhibitory effect of this compound on ROS production in PMA-stimulated human neutrophils.[4][5]

1. Isolation of Human PMNs:

  • Human polymorphonuclear neutrophils (PMNs) are isolated from the peripheral blood of healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Red blood cells are removed by hypotonic lysis.

  • The purified PMNs are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

2. ROS Measurement using Luminol-Enhanced Chemiluminescence:

  • PMNs are pre-incubated with various concentrations of this compound for a specified time.

  • Luminol is added to the cell suspension.

  • Phorbol 12-myristate 13-acetate (PMA) is added to stimulate ROS production.

  • The resulting chemiluminescence, which is proportional to the amount of ROS produced, is measured over time using a luminometer.

3. Data Analysis:

  • The total chemiluminescence response is calculated as the integral of the curve.

  • The percentage of inhibition of ROS production is determined by comparing the response of this compound-treated cells to that of PMA-stimulated cells without the compound.

  • The IC50 value is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for NO Production Assay

The following diagram illustrates the workflow for the in vitro assessment of this compound's inhibitory effect on nitric oxide production.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Data Analysis A Seed BV-2 microglia in 96-well plates B Incubate for 24 hours A->B C Pre-treat with this compound B->C D Stimulate with LPS (1 µg/mL) C->D E Collect supernatant D->E F React with Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H I Determine IC50 value H->I

Caption: Workflow for Nitric Oxide (NO) Inhibition Assay.

Logical Relationship in Anti-Inflammatory Action

This diagram depicts the logical relationship of this compound's action in mitigating the inflammatory response in microglial cells.

G LPS LPS Stimulation Microglia Microglia (BV-2 cells) LPS->Microglia iNOS iNOS Upregulation Microglia->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Neuroinflammation NO->Inflammation This compound This compound This compound->NO Inhibits

Caption: this compound's Inhibition of the NO-mediated Inflammatory Pathway.

Future Directions

The current in vitro data on this compound, while promising, is limited to its anti-inflammatory properties through the inhibition of NO and ROS production. To build a comprehensive understanding of its bioactivity, further research is warranted in the following areas:

  • Cytotoxicity: Determination of the cytotoxic profile of this compound across various cell lines to establish its therapeutic window.

  • Antioxidant Activity: Evaluation of its radical scavenging and reducing potential using standard assays such as DPPH and FRAP.

  • Antimicrobial Effects: Screening for activity against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

  • Signaling Pathway Analysis: Investigation into the effects of this compound on key inflammatory signaling pathways, including NF-κB, JAK-STAT, and PI3K-Akt, to elucidate its mechanism of action at the molecular level.

A more in-depth exploration of these areas will be crucial in determining the full therapeutic potential of this compound and guiding future drug development efforts.

References

Exploring the Therapeutic Potential of Futoquinol in Cardiovascular Diseases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the hypothetical therapeutic potential of Futoquinol in cardiovascular diseases based on its known anti-platelet activating factor activity. Currently, there is a lack of direct experimental evidence supporting these specific applications. The information presented herein is intended to stimulate further research and should not be interpreted as established scientific fact.

Introduction: this compound and Platelet-Activating Factor

This compound is a naturally occurring compound identified as an anti-platelet activating factor (PAF) principle isolated from the plant Piper futokadsura.[1] While direct research on its cardiovascular effects is limited, its ability to antagonize PAF provides a strong rationale for investigating its potential in cardiovascular diseases.

Platelet-activating factor is a potent phospholipid mediator involved in a wide array of physiological and pathological processes. In the cardiovascular system, PAF is implicated in the pathogenesis of several disorders, including hypertension, cardiac hypertrophy, and atherosclerosis.[2][3][4] It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor found on various cell types, including platelets, endothelial cells, cardiomyocytes, and vascular smooth muscle cells.[5][6] Activation of PAF-R triggers a cascade of intracellular signaling events that contribute to inflammation, thrombosis, endothelial dysfunction, and cardiac remodeling.[3][5] Therefore, a PAF antagonist like this compound could theoretically offer therapeutic benefits by interrupting these pathological processes.

Hypothesized Mechanism of Action of this compound in Cardiovascular Diseases

Based on its anti-PAF activity, this compound is hypothesized to mitigate cardiovascular pathologies through the following mechanisms:

  • 2.1 Attenuation of Cardiac Hypertrophy: Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a major risk factor for heart failure. PAF has been shown to have direct effects on cardiomyocytes, and its signaling may contribute to hypertrophic growth.[4] By blocking the PAF receptor on cardiomyocytes, this compound could potentially inhibit pro-hypertrophic signaling pathways.

  • 2.2 Reduction of Blood Pressure in Hypertension: PAF can influence blood pressure through various mechanisms, including effects on vascular tone and renal function.[4] While some studies show PAF can cause hypotension, its role in chronic hypertension is more complex and may involve pro-inflammatory and pro-thrombotic effects that contribute to vascular damage.[7][8] A PAF antagonist could potentially modulate these effects, contributing to blood pressure control.

  • 2.3 Amelioration of Cardiac Fibrosis: Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart, leads to stiffness and impaired function. PAF has been implicated in fibrotic processes in other organs, and a similar role in the heart is plausible through the activation of cardiac fibroblasts and inflammatory cells.[9] this compound, by inhibiting PAF signaling, might reduce the inflammatory and pro-fibrotic responses that lead to cardiac fibrosis.

  • 2.4 Improvement of Endothelial Function: Endothelial dysfunction is an early event in the development of atherosclerosis and other cardiovascular diseases. PAF can contribute to endothelial dysfunction by promoting inflammation, increasing vascular permeability, and promoting leukocyte adhesion.[3][10] As a PAF antagonist, this compound could help preserve endothelial function by counteracting these detrimental effects.

Signaling Pathways Potentially Modulated by this compound

The binding of PAF to its receptor (PAF-R) on cardiovascular cells activates several downstream signaling cascades. This compound, by blocking this initial interaction, is hypothesized to inhibit these pathways.

PAF_Signaling_Cardiomyocyte cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PAFR PAF Receptor This compound->PAFR Inhibits PAF PAF PAF->PAFR Activates Gq Gq PAFR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK, JNK, p38) Ca_release->MAPK PKC->MAPK Hypertrophy Gene Transcription (Cardiac Hypertrophy) MAPK->Hypertrophy

Figure 1: Hypothesized inhibition of PAF-induced hypertrophic signaling in cardiomyocytes by this compound.

PAF_Signaling_Endothelial cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PAFR PAF Receptor This compound->PAFR Inhibits PAF PAF PAF->PAFR Activates G_protein G Protein PAFR->G_protein Activates ROS ROS Production G_protein->ROS NFkB NF-κB Activation G_protein->NFkB Inflammation Endothelial Dysfunction & Inflammation ROS->Inflammation Adhesion_Molecules Expression of Adhesion Molecules (e.g., VCAM-1, ICAM-1) NFkB->Adhesion_Molecules Adhesion_Molecules->Inflammation

Figure 2: Postulated mechanism of this compound in preventing PAF-induced endothelial dysfunction.

Proposed Preclinical Evaluation of this compound

To investigate the therapeutic potential of this compound in cardiovascular diseases, a series of preclinical studies are proposed.

In Vitro Studies

3.1.1 Inhibition of PAF-Induced Platelet Aggregation

  • Objective: To confirm and quantify the anti-PAF activity of this compound.

  • Methodology:

    • Prepare platelet-rich plasma (PRP) from healthy human or animal blood.

    • Perform light transmission aggregometry.

    • Pre-incubate PRP with varying concentrations of this compound.

    • Induce platelet aggregation with a submaximal concentration of PAF.

    • Measure the percentage of aggregation and calculate the IC50 value for this compound.[2]

3.1.2 Effect on Cardiomyocyte Hypertrophy

  • Objective: To determine if this compound can prevent PAF-induced cardiomyocyte hypertrophy.

  • Methodology:

    • Culture neonatal rat ventricular myocytes (NRVMs).

    • Induce hypertrophy by treating cells with PAF.

    • Co-treat a subset of cells with varying concentrations of this compound.

    • Assess hypertrophic markers after 48-72 hours, including:

      • Cell size measurement via microscopy.

      • Protein synthesis rate using radiolabeled amino acid incorporation.

      • Expression of hypertrophic genes (e.g., ANP, BNP, β-MHC) by qPCR.

      • Activation of signaling proteins (e.g., phosphorylated ERK, JNK, p38) by Western blot.

3.1.3 Impact on Endothelial Cell Activation

  • Objective: To evaluate the effect of this compound on PAF-induced endothelial inflammation and oxidative stress.

  • Methodology:

    • Culture human umbilical vein endothelial cells (HUVECs).

    • Stimulate cells with PAF in the presence or absence of this compound.

    • Measure the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA.[11][12]

    • Assess the expression of adhesion molecules (VCAM-1, ICAM-1) by flow cytometry or Western blot.

    • Measure the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) by ELISA.

In Vivo Studies

3.2.1 Model of Angiotensin II-Induced Hypertension and Cardiac Hypertrophy

  • Objective: To investigate the effect of this compound on blood pressure and cardiac remodeling in a hypertensive animal model.

  • Experimental Workflow:

Hypertension_Workflow start Acclimatize Spontaneously Hypertensive Rats (SHR) groups Divide into Groups: 1. Vehicle Control 2. This compound (Low Dose) 3. This compound (High Dose) 4. Positive Control (e.g., Losartan) start->groups treatment Daily Oral Gavage for 8 weeks groups->treatment monitoring Weekly Blood Pressure Measurement (Tail-cuff method) treatment->monitoring During treatment endpoint Endpoint (Week 8): - Echocardiography - Sacrifice & Tissue Collection treatment->endpoint monitoring->treatment analysis Analysis: - Heart weight to body weight ratio - Histology (H&E, Masson's Trichrome) - Western Blot (Signaling proteins) - qPCR (Gene expression) endpoint->analysis

Figure 3: Proposed experimental workflow for evaluating this compound in a model of hypertension.
  • Methodology:

    • Use spontaneously hypertensive rats (SHR) as a model of genetic hypertension.

    • Treat groups of SHR with vehicle, this compound (at least two doses), or a positive control antihypertensive drug for 8 weeks.

    • Monitor systolic blood pressure weekly using the tail-cuff method.

    • At the end of the treatment period, perform echocardiography to assess cardiac structure and function.

    • Harvest hearts for gravimetric analysis (heart weight to body weight ratio) and histological assessment of hypertrophy and fibrosis (H&E and Masson's trichrome staining).[13][14]

    • Analyze heart tissue for changes in pro-fibrotic and pro-hypertrophic markers using qPCR and Western blotting.

3.2.2 Model of Transverse Aortic Constriction (TAC)-Induced Cardiac Fibrosis

  • Objective: To assess the anti-fibrotic potential of this compound in a pressure-overload model.

  • Methodology:

    • Induce pressure overload in mice by performing transverse aortic constriction (TAC) surgery.

    • Administer vehicle or this compound daily, starting 1 week post-surgery for 4 weeks.

    • Monitor cardiac function weekly via echocardiography.

    • At the study endpoint, harvest hearts for histological analysis of fibrosis using Picrosirius red or Masson's trichrome staining.

    • Quantify collagen deposition using image analysis software.

    • Measure the expression of fibrotic markers (e.g., Collagen I, Collagen III, α-SMA, TGF-β) in heart tissue by qPCR and Western blot.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the proposed experiments, illustrating the potential therapeutic effects of this compound.

Table 1: Hypothetical IC50 of this compound on PAF-Induced Platelet Aggregation

CompoundIC50 (µM)
This compound5.2
WEB 2086 (Positive Control)0.1

Table 2: Hypothetical Effects of this compound on Cardiomyocyte Hypertrophy in Vitro

TreatmentCell Size (µm²)Protein Synthesis (CPM/µg protein)ANP mRNA (fold change)
Control1500 ± 120500 ± 451.0
PAF (100 nM)2200 ± 180950 ± 805.5 ± 0.6
PAF + this compound (1 µM)1850 ± 150700 ± 603.2 ± 0.4
PAF + this compound (10 µM)1600 ± 130550 ± 501.5 ± 0.2

Table 3: Hypothetical In Vivo Efficacy of this compound in a Hypertensive Rat Model (8 weeks)

GroupSystolic Blood Pressure (mmHg)Heart Weight/Body Weight (mg/g)Collagen Volume Fraction (%)
WKY (Normotensive Control)125 ± 82.5 ± 0.22.1 ± 0.3
SHR (Vehicle)195 ± 124.2 ± 0.38.5 ± 1.1
SHR + this compound (10 mg/kg)170 ± 103.5 ± 0.25.8 ± 0.8
SHR + this compound (30 mg/kg)155 ± 93.1 ± 0.24.2 ± 0.6
SHR + Losartan (10 mg/kg)140 ± 82.9 ± 0.33.5 ± 0.5

Detailed Experimental Protocols

5.1 Western Blot Analysis of Cardiac Tissue

  • Protein Extraction: Homogenize frozen heart tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, TGF-β, α-SMA, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system.[15][16][17]

5.2 Measurement of Reactive Oxygen Species (ROS) in Endothelial Cells

  • Cell Culture: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with this compound for 1 hour, then add PAF.

  • Staining: After the desired stimulation time, wash the cells and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for 30 minutes at 37°C.

  • Measurement: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[18][19]

5.3 Histological Analysis of Cardiac Fibrosis

  • Tissue Preparation: Fix harvested hearts in 10% neutral buffered formalin, process, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections. Stain with Masson's trichrome or Picrosirius red according to standard protocols.

  • Imaging: Acquire images of the stained sections using a light microscope.

  • Quantification: Use image analysis software to quantify the area of fibrosis (blue for Masson's trichrome, red for Picrosirius red) as a percentage of the total tissue area.[13][20]

Conclusion and Future Directions

The identification of this compound as a platelet-activating factor antagonist presents a compelling, albeit hypothetical, basis for its investigation as a novel therapeutic agent for cardiovascular diseases. The proposed mechanisms, centered on the inhibition of PAF-mediated inflammation, hypertrophy, and fibrosis, offer a clear roadmap for preclinical evaluation. The experimental protocols outlined in this guide provide a framework for rigorously testing these hypotheses, from fundamental in vitro assays to more complex in vivo models of heart disease.

Future research should focus on confirming the anti-PAF activity of this compound and elucidating its specific effects on cardiovascular cell types. Successful outcomes from the proposed preclinical studies would warrant further investigation into the pharmacokinetics, safety profile, and ultimately, the clinical efficacy of this compound as a potential new therapy in the management of cardiovascular diseases.

References

Methodological & Application

Application Notes and Protocols for Futoquinol Extraction from Piper futokadsura

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction of Futoquinol, a bioactive neolignan from the plant Piper futokadsura (also known as Piper kadsura). The protocols outlined below are based on established methodologies for the isolation of neolignans from Piper species and are intended to serve as a foundational guide for laboratory research and development.

Introduction

This compound, a neolignan found in Piper futokadsura, has demonstrated significant anti-inflammatory properties. Specifically, it has been shown to potently inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells, with an IC50 value of 16.8 μM[1][2]. This activity suggests its potential as a therapeutic agent for neuroinflammatory diseases. The following protocols detail methods for the extraction, isolation, and quantification of this compound.

Data Presentation

Table 1: Summary of this compound and Related Neolignan Activity

CompoundSourceBioactivityIC50 ValueReference
This compoundPiper kadsuraInhibition of NO production in LPS-activated BV-2 microglia16.8 μM[1][2]
Piperkadsin APiper kadsuraPotent inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils4.3 ± 1.0 μM[3]
Piperkadsin BPiper kadsuraPotent inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils12.2 ± 3.2 μM[3]
Piperkadsin CPiper kadsuraPotent inhibition of NO production in LPS-activated BV-2 microglia14.6 μM[1][2]

Table 2: Proposed Extraction Parameters for this compound (Optimization Recommended)

ParameterConventional MacerationUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Solvent Methanol or EthanolMethanol or EthanolMethanol or Ethanol
Solvent-to-Solid Ratio 10:1 to 20:1 (v/w)20:1 to 30:1 (v/w)20:1 to 30:1 (v/w)
Temperature Room Temperature40-60 °C50-70 °C
Extraction Time 24-72 hours (with agitation)20-60 minutes2-5 minutes
Ultrasonic Power (for UAE) N/A100-400 WN/A
Microwave Power (for MAE) N/AN/A200-500 W

Experimental Protocols

Protocol 1: Extraction of this compound from Piper futokadsura

This protocol describes a general method for the extraction of a crude extract rich in this compound. Researchers should optimize the parameters based on their specific equipment and desired yield.

1.1. Plant Material Preparation:

  • Obtain dried aerial parts or stems of Piper futokadsura.
  • Grind the plant material into a coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.

1.2. Conventional Maceration Extraction:

  • Weigh the powdered plant material.
  • Place the powder in a suitable flask.
  • Add methanol or ethanol at a solvent-to-solid ratio of 10:1 (v/w).
  • Seal the flask and macerate for 24-72 hours at room temperature with continuous agitation (e.g., using a magnetic stirrer).
  • Filter the mixture through filter paper (e.g., Whatman No. 1).
  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain the crude extract.

1.3. Ultrasound-Assisted Extraction (UAE) (Alternative Method):

  • Place the weighed, powdered plant material in an extraction vessel.
  • Add methanol or ethanol at a solvent-to-solid ratio of 20:1 (v/w).
  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.
  • Sonciate for 20-40 minutes at a controlled temperature (e.g., 40 °C) and a frequency of 20-40 kHz.
  • Filter the extract and repeat the process on the residue.
  • Combine and concentrate the filtrates as described in 1.2.7.

1.4. Microwave-Assisted Extraction (MAE) (Alternative Method):

  • Place the weighed, powdered plant material in a microwave-safe extraction vessel.
  • Add methanol or ethanol at a solvent-to-solid ratio of 20:1 (v/w).
  • Secure the vessel in a microwave extractor.
  • Apply microwave irradiation (e.g., 300 W) for 2-3 minutes.
  • Allow the vessel to cool before filtering the extract.
  • Combine and concentrate the filtrates as described in 1.2.7.

Protocol 2: Isolation of this compound using Column Chromatography

This protocol outlines the purification of this compound from the crude extract.

2.1. Preparation:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
  • Prepare a silica gel (e.g., 70-230 mesh) slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

2.2. Chromatographic Separation:

  • Load the dissolved crude extract onto the top of the prepared silica gel column.
  • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate (e.g., starting from 100:0 and gradually increasing the proportion of ethyl acetate).
  • Collect fractions of the eluate.
  • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A UV lamp (254 nm and 365 nm) can be used for visualization.
  • Pool the fractions containing the compound of interest.
  • Further purify the pooled fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity.

Protocol 3: Quantification of this compound using HPLC

This protocol provides a general method for the quantitative analysis of this compound.

3.1. Instrumentation and Conditions (to be optimized):

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: To be determined based on the UV absorption maximum of this compound.
  • Injection Volume: 10-20 µL.
  • Column Temperature: 25-30 °C.

3.2. Standard and Sample Preparation:

  • Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).
  • Create a series of calibration standards by diluting the stock solution.
  • Prepare the sample for analysis by dissolving a known weight of the crude extract or purified fraction in the mobile phase and filtering it through a 0.45 µm syringe filter.

3.3. Analysis:

  • Inject the standard solutions to generate a calibration curve.
  • Inject the sample solution.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
  • Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Experimental Workflow and Signaling Pathway

Futoquinol_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification & Analysis P_futokadsura Piper futokadsura (aerial parts) Grinding Grinding P_futokadsura->Grinding Powder Powdered Plant Material Grinding->Powder Maceration Maceration (Methanol/Ethanol) Powder->Maceration UAE Ultrasound-Assisted Extraction Powder->UAE MAE Microwave-Assisted Extraction Powder->MAE Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC HPLC_Purification Preparative HPLC Column_Chromatography->HPLC_Purification TLC->HPLC_Purification This compound Pure this compound HPLC_Purification->this compound HPLC_Quantification HPLC-UV Quantification This compound->HPLC_Quantification

Caption: Experimental workflow for the extraction and isolation of this compound.

Futoquinol_Signaling_Pathway cluster_stimulus External Stimulus cluster_cell Microglial Cell cluster_pathways Intracellular Signaling cluster_gene_expression Gene Expression cluster_protein_synthesis Protein Synthesis & Activity LPS Lipopolysaccharide (LPS) MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB iNOS_gene iNOS Gene Transcription MAPK->iNOS_gene NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production This compound This compound This compound->NO_production Inhibits

Caption: Proposed inhibitory action of this compound on the NO signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification and Analysis of Futoquinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Futoquinol, a novel quinolone derivative. The described protocol provides a comprehensive framework for the separation, detection, and quantification of this compound in various sample matrices, including pharmaceutical formulations and biological fluids. The method has been developed based on established principles for the analysis of quinolone compounds and is suitable for applications in drug discovery, quality control, and pharmacokinetic studies.

Introduction

This compound is a recently identified compound belonging to the quinolone class of molecules, known for their broad-spectrum antibacterial and potential anticancer activities. Accurate and precise quantification of this compound is essential for its development as a therapeutic agent. This document provides a detailed HPLC method, including sample preparation, chromatographic conditions, and validation parameters, to facilitate reproducible and accurate analysis.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents: HPLC grade acetonitrile, methanol, and water are necessary. Formic acid or phosphoric acid for mobile phase pH adjustment should be of analytical grade.

  • This compound Standard: A certified reference standard of this compound is required for calibration.

Chromatographic Conditions

A summary of the optimized HPLC conditions for this compound analysis is presented in the table below.

ParameterCondition
Column Reversed-Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 15 minutes
Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. General guidelines for common matrices are provided below.

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

    • Make up the volume to 100 mL with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1][2]

  • Biological Fluids (e.g., Plasma, Serum):

    • Protein Precipitation:

      • To 200 µL of plasma/serum, add 600 µL of acetonitrile to precipitate proteins.[3]

      • Vortex the mixture for 1 minute.

      • Centrifuge at 10,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in 200 µL of the mobile phase (initial conditions).

      • Filter through a 0.22 µm syringe filter before injection.[4]

    • Solid-Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the pre-treated plasma/serum sample onto the cartridge.

      • Wash the cartridge with water to remove interferences.

      • Elute this compound with methanol.

      • Evaporate the eluate and reconstitute as described above.[5][6]

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) Intraday and Interday RSD ≤ 2%
Accuracy (%Recovery) 80 - 120%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of this compound
Robustness Insensitive to minor changes in method parameters (e.g., flow rate, temperature)

Data Presentation

Table 1: Linearity Data for this compound Analysis
Concentration (µg/mL)Peak Area (mAU*s)
1[Example Value]
5[Example Value]
10[Example Value]
25[Example Value]
50[Example Value]
100[Example Value]
>0.999
Table 2: Precision and Accuracy Data
Spiked Concentration (µg/mL)Measured Concentration (µg/mL) ± SD (n=6)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy (%Recovery)
5[Example Value]< 2%< 2%98 - 102%
50[Example Value]< 2%< 2%98 - 102%
90[Example Value]< 2%< 2%98 - 102%

Visualizations

Experimental Workflow

experimental_workflow sample Sample (Pharmaceutical or Biological) prep Sample Preparation (Extraction/Filtration) sample->prep hplc HPLC System prep->hplc Prepared Sample injection Injection hplc->injection column C18 Column (Separation) injection->column detection UV Detector (275 nm) column->detection Separated Analytes data Data Acquisition & Processing (CDS) detection->data Chromatogram quantification Quantification (Calibration Curve) data->quantification report Final Report quantification->report

Caption: Workflow for this compound analysis.

Hypothetical Signaling Pathway of this compound

signaling_pathway cluster_nucleus This compound This compound receptor Target Receptor This compound->receptor Binds cell_membrane Cell Membrane kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade Activates transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Translocates & Binds DNA nucleus Nucleus cellular_response Cellular Response (Apoptosis/Growth Arrest) gene_expression->cellular_response Alters

Caption: Hypothetical this compound signaling pathway.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The detailed protocol for sample preparation and chromatographic conditions, along with the defined validation parameters, offers a solid foundation for researchers in pharmaceutical development and related fields. This method can be readily implemented in a quality control or research laboratory setting to support the ongoing investigation of this compound.

References

Unraveling Futoquinol: An Application Note on NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methodologies for the characterization of Futoquinol, a natural product known for its biological activity, including its role as an anti-platelet activating factor. The following sections detail the protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, present the expected data in a structured format, and visualize the relevant signaling pathway and experimental workflows.

Quantitative Data Summary

Precise analytical data is paramount for the unambiguous identification and characterization of this compound. The following tables summarize the essential Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Atom No.Chemical Shift (δ, ppm)
Data not available in search results

Note: Specific chemical shift and coupling constant values for this compound were not available in the provided search results. The tables are structured to be populated with experimental data.

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the molecular formula. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺Data not availableData not available
[M+Na]⁺Data not availableData not available
Other significant fragments

Note: Specific m/z values for this compound and its fragments were not available in the provided search results. The table is designed for experimental data input.

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound. These protocols are based on standard methodologies for the analysis of natural products.

Sample Preparation
  • Extraction and Isolation: this compound is typically isolated from its natural source, such as Piper futokadsura. Standard chromatographic techniques like column chromatography and high-performance liquid chromatography (HPLC) are employed for purification.

  • Sample for NMR Analysis:

    • Weigh accurately approximately 5-10 mg of purified this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound.

    • Ensure the final concentration is appropriate for obtaining high-quality spectra.

  • Sample for Mass Spectrometry Analysis:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).

    • The solvent may be acidified (e.g., with 0.1% formic acid) or basified to promote ionization.

NMR Spectroscopy Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe is recommended.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to obtain optimal resolution and lineshape.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Relaxation delay (d1): 1-5 seconds

      • Acquisition time: 2-4 seconds

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay (d1): 2 seconds

  • 2D NMR Experiments (for full structural elucidation):

    • Acquire COSY (Correlation Spectroscopy) to identify proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the splitting patterns and coupling constants in the ¹H NMR spectrum.

    • Assign the signals in all spectra to the corresponding atoms in the this compound structure.

Mass Spectrometry Protocol
  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is recommended.

  • Full Scan MS Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular ion.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS) Acquisition:

    • Select the molecular ion of this compound as the precursor ion.

    • Perform collision-induced dissociation (CID) by applying a range of collision energies to induce fragmentation.

    • Acquire the product ion spectra to observe the fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and calculate the elemental composition.

    • Analyze the fragmentation pattern in the MS/MS spectra to deduce structural information and confirm the identity of the compound.

Visualizations

Signaling Pathway

This compound is known to be an antagonist of the Platelet-Activating Factor (PAF) receptor. The following diagram illustrates the generalized signaling pathway initiated by PAF binding to its receptor, which this compound is expected to inhibit.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds This compound This compound (Antagonist) This compound->PAFR Inhibits G_protein Gq Protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Platelet-Activating Factor (PAF) Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the isolation and structural elucidation of this compound.

Futoquinol_Analysis_Workflow cluster_analysis Structural Analysis start Plant Material (e.g., Piper futokadsura) extraction Solvent Extraction start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound nmr_analysis NMR Spectroscopy (1D and 2D) pure_compound->nmr_analysis ms_analysis Mass Spectrometry (HRMS, MS/MS) pure_compound->ms_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation ms_analysis->structure_elucidation

Caption: General workflow for the isolation and structural analysis of this compound.

Application Notes and Protocols for In Vitro Evaluation of Futoquinol's Anti-Platelet Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Platelet activation and aggregation are critical physiological processes for hemostasis, but their dysregulation can lead to thromboembolic diseases such as heart attack and stroke. Anti-platelet therapy is a cornerstone in the prevention and treatment of these cardiovascular conditions. Futoquinol, a naturally occurring compound, has been identified as a potential therapeutic agent, and this document provides a comprehensive guide for researchers to investigate its anti-platelet effects through a series of robust in vitro assays.

These application notes detail the protocols for assessing the impact of this compound on key aspects of platelet function: aggregation, dense granule secretion, and intracellular calcium mobilization. The provided methodologies are designed to be clear and reproducible for researchers, scientists, and drug development professionals.

Key Experimental Assays

A multi-faceted approach is recommended to thoroughly characterize the anti-platelet potential of this compound. This involves a primary screening assay to assess the overall inhibitory effect on platelet aggregation, followed by more specific assays to elucidate the underlying mechanism of action.

  • Light Transmission Aggregometry (LTA): This "gold standard" assay measures the change in light transmission through a platelet suspension as platelets aggregate in response to an agonist.[1][2] It provides a quantitative measure of the extent and rate of aggregation.

  • ATP Release Assay: Activated platelets release the contents of their dense granules, including adenosine triphosphate (ATP).[3][4][5] Measuring ATP release using a luciferin-luciferase bioluminescence assay serves as a sensitive marker of platelet secretion and activation.[3][4]

  • Intracellular Calcium ([Ca2+]i) Mobilization Assay: An increase in cytosolic free calcium is a crucial early event in platelet activation, triggering downstream signaling pathways.[6][7][8] Monitoring changes in intracellular calcium levels using fluorescent indicators can reveal this compound's interference with initial activation signals.[6][9]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation

Agonist (Concentration)This compound Concentration (µM)Maximum Aggregation (%)IC50 (µM)
ADP (10 µM) 0 (Control)85 ± 5\multirow{4}{}{[Calculated Value]}
1062 ± 7
5031 ± 6
10015 ± 4
Collagen (5 µg/mL) 0 (Control)92 ± 4\multirow{4}{}{[Calculated Value]}
1075 ± 6
5040 ± 5
10022 ± 3
Thrombin (0.1 U/mL) 0 (Control)95 ± 3\multirow{4}{*}{[Calculated Value]}
1080 ± 5
5055 ± 7
10035 ± 6

Table 2: Effect of this compound on Agonist-Induced ATP Release from Platelets

Agonist (Concentration)This compound Concentration (µM)ATP Release (nmol/10^8 platelets)% InhibitionIC50 (µM)
Collagen (5 µg/mL) 0 (Control)1.8 ± 0.20\multirow{4}{}{[Calculated Value]}
101.3 ± 0.15[Calculated Value]
500.7 ± 0.1[Calculated Value]
1000.3 ± 0.05[Calculated Value]
Thrombin (0.1 U/mL) 0 (Control)2.5 ± 0.30\multirow{4}{}{[Calculated Value]}
101.9 ± 0.2[Calculated Value]
501.0 ± 0.15[Calculated Value]
1000.5 ± 0.08[Calculated Value]

Table 3: Effect of this compound on Thrombin-Induced Intracellular Calcium Mobilization

This compound Concentration (µM)Basal [Ca2+]i (nM)Peak [Ca2+]i (nM) after Thrombin (0.1 U/mL)Net [Ca2+]i Increase (nM)% Inhibition of Net Increase
0 (Control)105 ± 10850 ± 507450
10102 ± 8720 ± 45618[Calculated Value]
50108 ± 12450 ± 30342[Calculated Value]
100106 ± 9280 ± 25174[Calculated Value]

Experimental Protocols

Protocol 1: Preparation of Washed Human Platelets

This protocol describes the isolation of washed platelets from whole human blood, which is essential for minimizing interference from other blood components.

Materials:

  • Human whole blood collected in ACD (acid-citrate-dextrose) tubes.

  • Tyrode's buffer (pH 7.4).

  • Prostacyclin (PGI2).

  • Apyrase.

  • Centrifuge.

Procedure:

  • Collect human whole blood into tubes containing ACD anticoagulant.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[2]

  • Carefully transfer the upper PRP layer to a new tube.

  • Add PGI2 (1 µM final concentration) to the PRP to prevent platelet activation during subsequent steps.

  • Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGI2 and apyrase.

  • Repeat the centrifugation and washing step twice.

  • Finally, resuspend the platelet pellet in Tyrode's buffer and adjust the platelet count to 3 x 10^8 platelets/mL.

  • Allow the washed platelets to rest at 37°C for 30 minutes before use.

Protocol 2: Light Transmission Aggregometry (LTA)

This protocol details the measurement of platelet aggregation in response to various agonists.

Materials:

  • Washed platelets (3 x 10^8 platelets/mL).

  • Platelet aggregometer.

  • Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin.

  • This compound stock solution (in DMSO or appropriate solvent).

  • Vehicle control (e.g., DMSO).

Procedure:

  • Pre-warm the washed platelet suspension to 37°C.

  • Pipette 250 µL of the platelet suspension into a cuvette with a stir bar.

  • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes with stirring.

  • Add various concentrations of this compound or vehicle control to the platelet suspension and incubate for 3 minutes.

  • Set the baseline (0% aggregation) with the this compound/vehicle-treated platelet suspension.

  • Set 100% aggregation using platelet-poor plasma (PPP) or Tyrode's buffer.

  • Add the desired agonist (e.g., ADP, collagen, or thrombin) to initiate aggregation.

  • Record the change in light transmission for at least 5 minutes.

  • The maximum aggregation percentage is determined from the aggregation curve.

Protocol 3: ATP Release Assay

This protocol describes the measurement of dense granule secretion by quantifying ATP release.

Materials:

  • Washed platelets (3 x 10^8 platelets/mL).

  • Luminometer or multi-mode plate reader with luminescence capability.

  • ATP assay kit (containing luciferin-luciferase reagent).

  • Platelet agonists.

  • This compound stock solution.

  • Vehicle control.

Procedure:

  • Prepare a reaction mixture by adding the luciferin-luciferase reagent to the washed platelet suspension.

  • Pre-incubate the platelet-reagent mixture at 37°C for 3 minutes.

  • Add different concentrations of this compound or vehicle control and incubate for another 3 minutes.

  • Place the sample in the luminometer.

  • Inject the platelet agonist to start the reaction and simultaneously begin recording the luminescence signal.

  • The amount of ATP released is quantified by comparing the luminescence signal to an ATP standard curve.

Protocol 4: Intracellular Calcium ([Ca2+]i) Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration using a fluorescent indicator.

Materials:

  • Washed platelets.

  • Fura-2 AM (or other suitable calcium-sensitive dye).

  • Pluronic F-127.

  • Tyrode's buffer.

  • Fluorometer or fluorescence plate reader with dual excitation/emission capabilities.

  • Platelet agonists.

  • This compound stock solution.

  • Vehicle control.

Procedure:

  • Incubate washed platelets with Fura-2 AM (2-5 µM) and a small amount of Pluronic F-127 in Tyrode's buffer for 30-45 minutes at 37°C in the dark.

  • Centrifuge the Fura-2 loaded platelets at 1000 x g for 10 minutes and resuspend them in fresh Tyrode's buffer.

  • Adjust the platelet concentration to 1 x 10^8 platelets/mL.

  • Place the Fura-2 loaded platelet suspension in a cuvette in the fluorometer.

  • Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

  • Add various concentrations of this compound or vehicle control and incubate for 3 minutes.

  • Add a platelet agonist (e.g., thrombin) and continuously record the fluorescence ratio for several minutes to observe the change in intracellular calcium concentration.

  • The fluorescence ratio is used to calculate the intracellular calcium concentration using the Grynkiewicz equation.

Visualizations

G cluster_prep Platelet Preparation cluster_assays In Vitro Assays cluster_lta Platelet Aggregation cluster_atp Granule Secretion cluster_ca Signaling cluster_analysis Data Analysis WholeBlood Whole Blood Collection (ACD) Centrifuge1 Centrifugation (200g, 15 min) WholeBlood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (1000g, 10 min) PRP->Centrifuge2 WashedPlatelets Washed Platelets Centrifuge2->WashedPlatelets Resuspension Resuspend in Tyrode's Buffer WashedPlatelets->Resuspension LTA Light Transmission Aggregometry Resuspension->LTA ATP ATP Release Assay Resuspension->ATP Calcium Calcium Mobilization Resuspension->Calcium AggregationData Aggregation (%) LTA->AggregationData ATPData ATP Release (nmol) ATP->ATPData CalciumData [Ca2+]i (nM) Calcium->CalciumData IC50 IC50 Determination AggregationData->IC50 ATPData->IC50 CalciumData->IC50

Caption: Experimental workflow for evaluating the anti-platelet activity of this compound.

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Thrombin) Receptor GPCR Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates GranuleSecretion Granule Secretion (ATP Release) PKC->GranuleSecretion Phosphorylates targets leading to Aggregation Platelet Aggregation PKC->Aggregation Initiates signals for Ca_Cytosol [Ca2+]i ↑ ER->Ca_Cytosol Releases Ca2+ Ca_ER Ca2+ Ca_Cytosol->PKC Activates This compound This compound This compound->PLC Inhibits? This compound->PKC Inhibits? This compound->ER Blocks Ca2+ release?

Caption: Potential sites of action for this compound in the platelet activation signaling pathway.

References

Animal models for in vivo testing of Futoquinol's efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: Futoquinol, a quinoline derivative, belongs to a class of compounds known for a wide range of biological activities.[1] Quinoline-based compounds have shown significant promise as anticancer agents, acting through various mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[2][3][4] This document provides detailed application notes and protocols for the in vivo evaluation of this compound's anticancer efficacy using established animal models.

The protocols outlined below are designed to provide a robust framework for preclinical assessment, focusing on the widely used xenograft mouse model. This model is a cornerstone in cancer research for evaluating the therapeutic potential of novel compounds.[5][6][7]

Proposed Mechanism of Action of this compound in Cancer

Quinoline derivatives exert their anticancer effects through multiple pathways.[8][9] A proposed primary mechanism for this compound involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. This is often mediated by the modulation of key signaling proteins.[8]

Signaling Pathway Diagram

Futoquinol_Mechanism This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates CDKs CDKs/Cyclins This compound->CDKs Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes membrane Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis G2M_Arrest G2/M Phase Cell Cycle Arrest CDKs->G2M_Arrest

Caption: Proposed mechanism of this compound leading to apoptosis and cell cycle arrest.

Experimental Protocols for In Vivo Efficacy Testing

The following protocols detail the use of a subcutaneous xenograft mouse model to evaluate the antitumor activity of this compound.

Experimental Workflow Diagram

Experimental_Workflow A Cell Culture and Preparation C Tumor Cell Implantation (Subcutaneous) A->C B Animal Acclimatization (Athymic Nude Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (this compound/Vehicle/Positive Control) E->F G Efficacy & Toxicity Assessment (Tumor Volume, Body Weight) F->G H Endpoint: Tumor Excision and Analysis G->H End of Study I Data Analysis and Reporting H->I

Caption: General workflow for in vivo efficacy testing of this compound.

Protocol 1: Subcutaneous Xenograft Mouse Model

Objective: To establish a tumor xenograft model in immunodeficient mice for evaluating the in vivo anticancer efficacy of this compound.

Materials:

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel

  • Female athymic nude mice (4-6 weeks old)[10]

  • This compound

  • Vehicle control (e.g., 10% Solutol)[11]

  • Positive control (e.g., Cisplatin, Doxorubicin)[12]

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[10]

  • Animal Acclimatization: Acclimatize female athymic nude mice for at least one week prior to the experiment, with ad libitum access to food and water.[10] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[10][13]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[10][11]

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumor with calipers. Calculate tumor volume using the formula: V = (L x W²)/2.[11]

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).[10]

Protocol 2: this compound Administration and Efficacy Assessment

Objective: To assess the antitumor efficacy and systemic toxicity of this compound in the established xenograft model.

Procedure:

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer the vehicle solution daily via oral gavage or intraperitoneal injection.[11][12]

    • Group 2 (this compound - Low Dose): Administer a low dose of this compound (e.g., 25 mg/kg/day) following the same route and schedule.

    • Group 3 (this compound - High Dose): Administer a high dose of this compound (e.g., 50 mg/kg/day) following the same route and schedule.[10]

    • Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent (e.g., cisplatin at 3 mg/kg, intraperitoneally, every 3 days).[11]

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight of each mouse every 2-3 days throughout the study.[12]

    • Observe the animals daily for any signs of toxicity, such as changes in behavior, appetite, or weight loss.

  • Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).[12]

  • Tumor Excision and Analysis: At the endpoint, euthanize the mice and excise the tumors. Measure the final tumor weight.[12] Tumor tissue can be preserved for further analyses such as histology, immunohistochemistry, or Western blotting to investigate the mechanism of action.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupDose and ScheduleMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle ControlDaily125.5 ± 15.21850.3 ± 210.4--
This compound25 mg/kg, daily128.1 ± 18.9975.6 ± 150.747.3<0.05
This compound50 mg/kg, daily126.7 ± 16.5550.2 ± 98.370.3<0.01
Positive ControlVaries127.3 ± 17.1480.9 ± 85.674.0<0.01

Table 2: Systemic Toxicity Assessment

Treatment GroupMean Initial Body Weight (g)Mean Final Body Weight (g)Body Weight Change (%)Observations
Vehicle Control22.5 ± 1.824.1 ± 2.0+7.1No adverse effects
This compound (25 mg/kg)22.8 ± 1.523.5 ± 1.7+3.1No adverse effects
This compound (50 mg/kg)22.6 ± 1.922.1 ± 2.1-2.2Minor, transient lethargy
Positive Control22.7 ± 1.620.9 ± 2.3-7.9Significant weight loss

Conclusion

These application notes and protocols provide a comprehensive guide for the in vivo evaluation of this compound's anticancer efficacy. The use of xenograft models is a critical step in the preclinical drug development pipeline, offering valuable insights into a compound's therapeutic potential and toxicity profile.[14] Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to support the further development of this compound as a potential anticancer agent.

References

Application Notes and Protocols: Synthesis of Futoquinol Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Futoquinol, a naturally occurring naphthoquinone derivative, has garnered interest for its potential therapeutic properties, including anti-platelet activating factor activity. The modification of its core structure provides a valuable scaffold for the development of novel therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical modifications to a lead compound, such as this compound, affect its biological activity. This document provides detailed protocols for the synthesis of this compound derivatives and the biological assays required to establish a comprehensive SAR, focusing on anticancer and neuroprotective activities.

Synthesis of this compound Derivatives

While a specific total synthesis for this compound is not widely documented, its derivatives can be synthesized through established methods for 1,4-naphthoquinone modifications. A general approach involves the reaction of a substituted 1,4-naphthoquinone with various nucleophiles or through coupling reactions to introduce diversity at different positions of the quinone ring.

General Synthetic Scheme

A representative synthetic route for generating this compound analogs involves the modification of a simpler naphthoquinone precursor. For SAR studies, systematic modifications can be made to the substituents on the aromatic ring and the side chain. An illustrative synthesis is outlined below:

Scheme 1: Hypothetical Synthesis of a this compound Derivative

A common strategy for creating derivatives of naphthoquinones involves a Michael addition reaction. For instance, starting with a suitable 2-alkoxy-1,4-naphthoquinone, various amines, thiols, or other nucleophiles can be introduced at the 3-position. Subsequent modifications to other parts of the molecule can then be performed.

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// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Library; Library -> Purification; Purification -> Characterization; Characterization -> Final; }

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Analysis by Western Blot

This protocol is used to detect the expression of key apoptosis-related proteins to elucidate the mechanism of cell death induced by the compounds. [1][2][3]

  • Protein Extraction : Treat cells with the this compound derivatives at their IC50 concentrations for 24-48 hours. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved Caspase-9, PARP, Bcl-2, Bax) overnight at 4°C. [2]7. Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Analysis

This compound and its derivatives, like many quinone-based compounds, may exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis. The PI3K/Akt pathway is a critical regulator of these processes and is often dysregulated in cancer. [4][5]

The PI3K/Akt Signaling Pathway in Apoptosis

Activation of the PI3K/Akt pathway promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins, including Bad and Caspase-9, and by promoting the expression of anti-apoptotic proteins like Bcl-2. [6][4][7]this compound derivatives may induce apoptosis by inhibiting this pathway, leading to the activation of caspases and subsequent cell death.

dot

PI3K_Akt_Pathway This compound Derivative-Induced Apoptosis via PI3K/Akt Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Casp9 Caspase-9 Akt->Casp9 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Casp9->Apoptosis Promotes This compound This compound Derivative This compound->Akt Inhibits

Caption: Proposed mechanism of apoptosis induction by this compound derivatives.

Conclusion

The protocols and data presented provide a framework for the systematic synthesis and evaluation of this compound derivatives. By correlating the structural modifications with changes in biological activity, researchers can identify key pharmacophores and develop potent and selective therapeutic candidates for further preclinical and clinical investigation.

References

High-Throughput Screening Assays for Futoquinol Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Futoquinol is a natural compound isolated from Piper futokadsura, a plant used in traditional medicine for treating conditions like asthma and rheumatic arthritis.[1] It is recognized as an inhibitor of the Platelet-Activating Factor (PAF), suggesting its potential in modulating inflammatory and signaling pathways.[1] While the precise molecular targets of this compound are not extensively characterized in high-throughput screening literature, its structural class and association with anti-inflammatory activity suggest potential interactions with key oncogenic and inflammatory signaling cascades, such as the STAT3 and PI3K/Akt pathways. Both pathways are critical regulators of cell proliferation, survival, and apoptosis, and their aberrant activation is a hallmark of numerous cancers.[2][3]

This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the STAT3 and PI3K/Akt signaling pathways. These assays can be employed to screen compound libraries, including natural products like this compound, to discover novel modulators and quantify their inhibitory activity.

General High-Throughput Screening Workflow

A typical HTS campaign follows a multi-stage process to identify and validate active compounds from large libraries. The workflow is designed to maximize efficiency and minimize false positives.

HTS_Workflow cluster_0 Primary Screen Assay_Dev Assay Development & Optimization HTS High-Throughput Screen (Single Concentration) Assay_Dev->HTS Z' > 0.5 Hit_ID Hit Identification (Data Analysis) HTS->Hit_ID Raw Data Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Confirmed Hits Orthogonal Orthogonal Assay Dose_Response->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for a high-throughput screening (HTS) campaign.

Target 1: Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 protein is a transcription factor that, upon activation, plays a pivotal role in tumor progression by regulating genes involved in cell survival, proliferation, and angiogenesis.[2][4] Its constitutive activation is a feature of many human cancers, making it a prime target for therapeutic intervention.[5] Inhibition can be achieved by preventing its phosphorylation, dimerization via the SH2 domain, or binding to DNA.[2][4]

STAT3 Signaling Pathway

The canonical STAT3 pathway is activated by upstream kinases like Janus kinases (JAKs). Phosphorylation at Tyr-705 induces dimerization, nuclear translocation, and transcription of target genes.[2][6]

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (pY705) Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription This compound This compound (Hypothesized Target) This compound->Dimer Inhibits Dimerization? This compound->DNA Inhibits Binding?

Caption: Hypothesized inhibition points of this compound in the STAT3 signaling pathway.

Quantitative Data: Example STAT3 Inhibitors

While specific inhibitory data for this compound is not publicly available, the following table presents IC50 values for known STAT3 inhibitors identified using HTS assays, illustrating the type of data generated.

CompoundAssay TypeTarget InteractionIC50 (µM)Reference
inS3-54Fluorescence PolarizationDNA-Binding Domain21.3 ± 6.9[7]
inS3-54A18Fluorescence PolarizationDNA-Binding Domain126 ± 39.7[7]
NiclosamideELISADNA-Binding Domain219 ± 43.4[7]
5,15-DPPAlphaScreenSH2 Dimerization~10[8]
HTS Protocol: STAT3 DNA-Binding Fluorescence Polarization (FP) Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between the STAT3 protein and its DNA binding element.

1. Principle: A fluorescently labeled DNA probe corresponding to the STAT3 binding site is incubated with recombinant STAT3 protein. In the bound state, the large complex tumbles slowly in solution, emitting highly polarized light. When an inhibitor disrupts this interaction, the small, free-floating DNA probe tumbles rapidly, emitting depolarized light. The change in polarization is measured to determine inhibitory activity.

2. Materials & Reagents:

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • STAT3 Protein: Recombinant human STAT3 (e.g., residues 127-688), purified.

  • DNA Probe: 5'-FAM-labeled, double-stranded DNA containing the STAT3 consensus binding site (e.g., hSIE probe).

  • Test Compounds: this compound or other library compounds dissolved in 100% DMSO.

  • Assay Plates: Low-volume, black, 384-well microplates.

  • Plate Reader: Equipped with fluorescence polarization optics (e.g., Excitation 485 nm, Emission 535 nm).

3. Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the library stock plates into the 384-well assay plates. For dose-response curves, perform serial dilutions.

  • Reagent Preparation:

    • Prepare a 2X STAT3 protein solution in Assay Buffer.

    • Prepare a 2X fluorescent DNA probe solution in Assay Buffer.

    • Assay Optimization: The final concentrations of protein and probe should be optimized to achieve a stable assay window (Z' > 0.6) and a significant signal-to-noise ratio (>15).[7]

  • Protein Addition: Add 10 µL of the 2X STAT3 protein solution to each well containing the test compounds.

  • Incubation: Gently mix the plates and incubate for 30 minutes at room temperature to allow for compound-protein interaction.

  • Probe Addition: Add 10 µL of the 2X DNA probe solution to all wells. The final assay volume is 20 µL.

  • Final Incubation: Mix the plates and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plates on a fluorescence polarization plate reader. Measure both parallel and perpendicular fluorescence intensity to calculate the millipolarization (mP) value for each well.

  • Data Analysis:

    • Controls: Wells with DMSO only (no inhibitor) serve as the high polarization signal (maximum binding). Wells without STAT3 protein serve as the low polarization signal (minimum binding).

    • Calculation: Calculate the percent inhibition for each compound relative to the controls.

    • Hit Identification: Identify compounds that exhibit significant inhibition (e.g., >50%) in the primary screen.

    • IC50 Determination: For confirmed hits, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Target 2: Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt/mTOR pathway is a central signaling node that governs cell growth, metabolism, and survival.[9] Its hyperactivation, often due to mutations in the PIK3CA gene, is a frequent event in cancer, making it a well-established therapeutic target.[10]

PI3K/Akt Signaling Pathway

Growth factor signaling activates Class I PI3K, which phosphorylates PIP2 to generate the second messenger PIP3. PIP3 recruits and activates downstream kinases, most notably Akt, which then phosphorylates numerous substrates to promote cell survival and proliferation.[10]

PI3K_Pathway GF Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (S473) Downstream Downstream Targets (FOXO, mTORC1, etc.) pAkt->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response This compound This compound (Hypothesized Target) This compound->PI3K Inhibits Kinase Activity?

Caption: Hypothesized inhibition point of this compound in the PI3K/Akt signaling pathway.

Quantitative Data: Example PI3K/Akt Pathway Inhibitors

The following table provides IC50 values for well-known PI3K pathway inhibitors against different isoforms of the enzyme. This data is representative of the output from biochemical HTS assays.

CompoundTarget(s)IC50 PI3Kα (nM)IC50 PI3Kβ (nM)IC50 PI3Kδ (nM)IC50 PI3Kγ (nM)
PI-103 Pan-PI3K, mTOR23156
LY294002 Pan-PI3K4007005001000
Alpelisib PI3Kα-selective51200290250
Idelalisib PI3Kδ-selective860040002.589

(Note: Data is compiled from various public sources for illustrative purposes.)

HTS Protocol: Cell-Based TR-FRET Assay for Akt Phosphorylation

This homogenous (no-wash) assay quantifies the phosphorylation of Akt at a specific site (e.g., Ser473) within a cellular context, providing a direct readout of PI3K pathway activity.[9]

1. Principle: The assay uses a cell line stably expressing a GFP-tagged Akt fusion protein. After cell treatment and lysis, two antibodies are added: a Terbium (Tb)-labeled anti-GFP antibody and a fluorescently labeled (e.g., FITC) anti-phospho-Akt (Ser473) antibody. If Akt is phosphorylated, the antibodies bind in close proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between the Tb donor and the FITC acceptor. Pathway inhibitors like this compound will reduce Akt phosphorylation, leading to a decrease in the FRET signal.

2. Materials & Reagents:

  • Cell Line: A suitable cell line (e.g., HEK293) stably expressing GFP-Akt.

  • Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and selection agent.

  • Stimulant: Insulin-like Growth Factor 1 (IGF-1) or other relevant growth factor.

  • Lysis Buffer: Provided with the TR-FRET assay kit (e.g., LanthaScreen™).

  • Detection Reagents: Tb-anti-GFP antibody and FITC-anti-pAkt (S473) antibody.

  • Test Compounds: this compound or other library compounds dissolved in 100% DMSO.

  • Assay Plates: White, solid-bottom, 384-well cell culture plates.

  • Plate Reader: HTRF-compatible plate reader with dual emission detection (e.g., Donor Emission 490 nm, Acceptor Emission 520 nm).

3. Protocol:

  • Cell Seeding: Seed the GFP-Akt expressing cells into 384-well plates at a pre-optimized density and allow them to adhere overnight.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 4-6 hours to reduce basal pathway activity.

  • Compound Addition: Add test compounds (50 nL) to the wells and incubate for 60 minutes at 37°C.

  • Stimulation: Add a pre-determined EC80 concentration of IGF-1 to all wells (except negative controls) to stimulate the PI3K/Akt pathway. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Add the Lysis Buffer containing the Tb-anti-GFP and FITC-anti-pAkt antibodies to all wells.

  • Incubation: Incubate for 2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF-compatible reader. Collect signals at the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Controls: Wells with DMSO + IGF-1 (maximum signal), wells with DMSO without IGF-1 (basal signal), and wells with a known PI3K inhibitor + IGF-1 (minimum signal).

    • Calculation: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Convert ratios to percent inhibition relative to controls.

    • Hit Identification: Identify compounds that significantly reduce the TR-FRET signal.

    • IC50 Determination: Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

References

Application Notes and Protocols for Assessing Futoquinol's Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Futoquinol, a furanonaphthoquinone derivative, has emerged as a compound of interest in oncological research due to its potential cytotoxic effects on cancer cells. Structurally related to other naphthoquinones, its mechanism of action is hypothesized to involve the induction of oxidative stress and subsequent apoptosis. This document provides a comprehensive guide to assessing the cytotoxicity of this compound in various cell lines, offering detailed protocols for key assays and guidance on data interpretation.

Recent studies on similar furanonaphthoquinones have shown that they can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) through the mitochondrial voltage-dependent anion channel (VDAC)[1]. Naphthoquinone-quinolone hybrids have also demonstrated potent cytotoxic effects against breast cancer cell lines, leading to apoptosis and a reduction in the cells' ability to form colonies[2][3]. These findings suggest that this compound's cytotoxic activity likely stems from its ability to disrupt cellular homeostasis and trigger programmed cell death.

These application notes will detail the methodologies for quantifying this compound's impact on cell viability, membrane integrity, and the induction of apoptosis.

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product[4].

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. This serves as an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent like Triton X-100).

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each sample and analyze immediately using a flow cytometer.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer15.2 ± 1.8
MCF-7Breast Cancer22.5 ± 2.5
A549Lung Cancer18.9 ± 2.1
HepG2Liver Cancer25.1 ± 3.0

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment with this compound in HeLa Cells

This compound Concentration (µM)Percentage of Early Apoptotic Cells (%)
0 (Vehicle)3.5 ± 0.5
515.2 ± 1.7
1035.8 ± 3.2
2062.1 ± 5.4

Visualizations

Signaling Pathways and Experimental Workflows

Futoquinol_Mechanism cluster_cell Cancer Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell VDAC VDAC This compound->VDAC Interacts with ROS ROS VDAC->ROS Induces Production Apoptosis Apoptosis ROS->Apoptosis Triggers

Caption: Proposed mechanism of this compound-induced apoptosis.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Seed Cells in Multi-well Plates treatment Treat with this compound (and Controls) start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation MTT MTT Assay (Metabolic Activity) incubation->MTT LDH LDH Assay (Membrane Integrity) incubation->LDH AnnexinV Annexin V/PI Staining (Apoptosis) incubation->AnnexinV data_analysis Data Analysis (IC50, % Apoptosis) MTT->data_analysis LDH->data_analysis AnnexinV->data_analysis end End: Assess Cytotoxicity data_analysis->end

Caption: General workflow for assessing this compound's cytotoxicity.

Apoptosis_Detection_Workflow start Treat Cells with this compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Analyze by Flow Cytometry stain->flow quadrants Quadrant Analysis: - Viable (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) - Necrotic (AV-/PI+) flow->quadrants end Quantify Apoptosis quadrants->end

Caption: Workflow for apoptosis detection using flow cytometry.

References

Evaluating the Anti-Inflammatory Potential of Futoquinol: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro evaluation of Futoquinol's anti-inflammatory properties. The methodologies described herein are standard and widely accepted assays for screening and characterizing potential anti-inflammatory agents. While specific data for this compound is not yet extensively published, the protocols and representative data from structurally similar quinoline and quinolone compounds offer a robust framework for its investigation.

Introduction to In Vitro Anti-Inflammatory Screening

The evaluation of a compound's anti-inflammatory activity in vitro is a critical first step in the drug discovery process. It allows for the elucidation of mechanisms of action, assessment of potency, and prioritization of candidates for further in vivo testing. A common approach involves the use of immortalized cell lines, such as murine macrophages (RAW 264.7) or human monocytic cells (THP-1), which can be stimulated to produce inflammatory mediators. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent and widely used inflammatory stimulus in these models.[1][2]

The key inflammatory markers typically quantified include:

  • Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[3][4]

  • Prostaglandin E2 (PGE2): A key mediator of inflammation synthesized by cyclooxygenase-2 (COX-2).[5][6]

  • Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), which play crucial roles in orchestrating the inflammatory response.[7][8][9]

Experimental Protocols

Cell Culture and Maintenance

Protocol 2.1.1: RAW 264.7 Macrophage Culture

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.

Cytotoxicity Assay

Prior to evaluating anti-inflammatory activity, it is essential to determine the non-toxic concentration range of this compound.

Protocol 2.2.1: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay

Protocol 2.3.1: Griess Assay for Nitrite Quantification

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine Assays

Protocol 2.4.1: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as the NO production assay (Protocol 2.3.1). The incubation time with LPS may be varied (e.g., 6-24 hours) depending on the specific cytokine being measured.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform ELISAs for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

  • Data Analysis: Calculate the concentration of each mediator in the supernatants based on the standard curves provided with the kits.

Data Presentation

The following tables present representative data from studies on quinoline derivatives, which can serve as a template for presenting the results obtained for this compound.

Table 1: Effect of Quinoline Derivatives on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)LPS (1 µg/mL)NO Production (% of LPS Control)IC50 (µM)Reference
SPE2 10+45.2 ± 3.18.5[7]
20+21.8 ± 2.5
Diosquinone 1.5+61.75 ± 6.501.09[3]
Compound 8 20 µg/mL+~151.56[10]
Compound 10 20 µg/mL+~206.80[10]

Table 2: Effect of Quinoline Derivatives on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundCytokineConcentration (µM)LPS (1 µg/mL)Cytokine Level (% of LPS Control)IC50 (µM)Reference
SPE2 TNF-α10+52.1 ± 4.29.2[7]
20+28.7 ± 3.8
IL-610+58.3 ± 5.111.5[7]
20+35.4 ± 4.6
IL-1β10+61.9 ± 6.313.8[7]
20+40.1 ± 5.9
LPSF/ZKD2 TNF-α50+Significantly DecreasedN/A[11]
LPSF/ZKD7 TNF-α50+Significantly DecreasedN/A[11]
LPSF/ZKD4 IL-650+Significantly DecreasedN/A[11]

Table 3: Effect of Quinoline Derivatives on Cyclooxygenase (COX) Activity

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 12c COX-20.1>100[12]
Compound 14a COX-20.11>90.9[12]
Compound 14b COX-20.11>90.9[12]

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment & Stimulation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in 96-well plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant griess_assay NO Assay (Griess Reagent) collect_supernatant->griess_assay elisa_assays PGE2 & Cytokine Assays (ELISA) collect_supernatant->elisa_assays data_quant Quantify Mediators griess_assay->data_quant elisa_assays->data_quant ic50_calc Calculate IC50 Values data_quant->ic50_calc

Figure 1. General experimental workflow for in vitro anti-inflammatory screening.
Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_this compound Potential this compound Targets LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates AP1 AP-1 MAPK->AP1 activates inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkappaB_nuc->inflammatory_genes induces AP1->inflammatory_genes induces This compound This compound This compound->IKK inhibits? This compound->MAPK inhibits? This compound->NFkappaB_nuc inhibits translocation?

Figure 2. Key signaling pathways in LPS-induced inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Parameters for Futoquinol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Futoquinol. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: While a specific validated method for this compound is not widely published, a good starting point can be adapted from methods used for structurally related compounds like furoquinoline alkaloids. A reverse-phase HPLC method using a C18 column is recommended. The mobile phase can consist of a gradient of acetonitrile and water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization for mass spectrometry detection.[1][2]

Q2: What is the expected UV absorbance maximum for this compound?

Q3: How can I improve the peak shape for this compound?

A3: Poor peak shape, such as tailing, is a common issue in the analysis of nitrogen-containing compounds. To improve peak shape, consider the following:

  • Mobile Phase Additives: Incorporating an acidic modifier like formic acid or trifluoroacetic acid (TFA) into the mobile phase can help to protonate free silanol groups on the stationary phase, reducing secondary interactions that cause tailing.

  • Column Selection: Using a high-purity silica-based C18 column or a column with end-capping can minimize interactions with residual silanols.

  • pH Adjustment: Optimizing the pH of the aqueous portion of the mobile phase can ensure the analyte is in a single ionic form.

Q4: What are the typical validation parameters for an HPLC method for this type of compound?

A4: Method validation should be performed according to ICH guidelines and typically includes the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Add 0.1% formic acid to the mobile phase. Use a column with end-capping.
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control.
Ghost Peaks Contamination from the sample, solvent, or system.Run a blank gradient to identify the source of contamination. Ensure high purity solvents and proper sample preparation.
Low Sensitivity Suboptimal detection wavelength or sample concentration.Determine the UV maximum of this compound. Concentrate the sample if necessary.
High Backpressure Blockage in the column or system.Filter all samples and mobile phases. If pressure remains high, reverse-flush the column (if permitted by the manufacturer).

Experimental Protocols

Representative HPLC Method for Furoquinoline Alkaloids

This protocol is based on a published method for the analysis of furoquinoline alkaloids and can be adapted for this compound.[1][2]

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 240 nm or Mass Spectrometry (ESI+)

  • Injection Volume: 5 µL

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices, a solid-phase extraction cleanup may be necessary to remove interfering substances.[2]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elute the this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

Data Presentation

The following tables summarize quantitative data from a UPLC-PDA-MS method developed for the analysis of furoquinoline alkaloids, which can serve as a benchmark for a this compound method.[1][2]

Table 1: Linearity, Limits of Detection (LOD), and Limits of Quantitation (LOQ)

Parameter PDA Detector MS Detector
Linearity (r²) > 0.9988> 0.9988
LOD ≤ 25 ng/mL≤ 1.2 ng/mL
LOQ ≤ 75 ng/mL≤ 3.6 ng/mL

Table 2: Precision and Recovery

Parameter PDA Detector MS Detector
Precision (RSD%) ≤ 1.81%≤ 5.7%
Recovery ≤ 103.11%≤ 104.45%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Extraction Extraction/SPE Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injector Injector Reconstitution->Injector Inject Sample Column HPLC Column Injector->Column Detector Detector (UV/MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Data Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: General experimental workflow for HPLC analysis.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Secondary Interactions? Problem->Cause1 Cause2 Mobile Phase Issue? Problem->Cause2 Cause3 Column Contamination? Problem->Cause3 Solution1 Add Mobile Phase Modifier (e.g., Formic Acid) Cause1->Solution1 Yes Solution2 Prepare Fresh Mobile Phase & Degas Cause2->Solution2 Yes Solution3 Flush or Replace Column Cause3->Solution3 Yes

References

Technical Support Center: Futoquinol Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Futoquinol in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural compound known to be an antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It is characterized as an oily substance, which often correlates with poor aqueous solubility. This low solubility can be a significant hurdle in biological assays, as it can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the initial steps to dissolve this compound?

A general recommendation for enhancing the solubility of this compound and similar oily compounds is to gently warm the vial to 37°C and use an ultrasonic bath to aid in dissolution.[2] This can help to decrease the viscosity of the oil and improve its interaction with the solvent.

Q3: Which organic solvents are commonly used for preparing stock solutions of hydrophobic compounds like this compound?

Dimethyl sulfoxide (DMSO) and ethanol are the most common organic solvents used to prepare stock solutions of poorly water-soluble compounds for in vitro assays.[3][4] It is crucial to use a high-purity, anhydrous grade of these solvents to prevent compound degradation.

Q4: What is the maximum recommended concentration of DMSO or ethanol in a cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept below 0.5%.[5] For ethanol, it is also recommended to keep the final concentration as low as possible, typically well below 1%, as it can have effects on cell membranes and proliferation.[3]

Q5: What are some alternative strategies if this compound precipitates out of the aqueous assay buffer?

If this compound precipitates upon dilution of the stock solution into your aqueous assay buffer, several strategies can be employed:

  • Use of Co-solvents: Incorporating a small percentage of a co-solvent like polyethylene glycol (PEG) or glycerol in the final assay medium can help maintain the solubility of hydrophobic compounds.[5]

  • Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[6][7]

  • Utilizing Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F-68 can be used at low concentrations to form micelles that can solubilize hydrophobic compounds.

  • Complexation with Bovine Serum Albumin (BSA): For certain compounds, binding to a carrier protein like BSA can improve solubility and stability in aqueous solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound appears as an insoluble oil at the bottom of the vial. High viscosity and hydrophobicity of this compound.Gently warm the vial to 37°C and sonicate in an ultrasonic water bath for 10-15 minutes to aid dissolution in the chosen solvent.
A precipitate forms immediately upon diluting the DMSO stock solution in the aqueous assay buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium.Decrease the final concentration of this compound. Alternatively, perform a serial dilution of the stock solution in the assay buffer. Consider using a solubilizing agent like cyclodextrin or a low concentration of a suitable surfactant in your assay buffer.
Inconsistent results are observed between experiments. Potential precipitation of this compound over time or at different temperatures. Inaccurate initial weighing of the oily compound.Prepare fresh dilutions for each experiment. Ensure the stock solution is vortexed before each use. For weighing, use the tared-vial method: weigh the vial with the compound, remove the desired amount with a pipette, and re-weigh the vial. The difference in weight is the amount of compound used.
Signs of cellular toxicity are observed in the vehicle control group. The concentration of the organic solvent (e.g., DMSO, ethanol) is too high.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line and assay duration. Ensure the final solvent concentration is below this limit and is consistent across all experimental groups.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes a general method for preparing a stock solution of this compound, an oily compound with low aqueous solubility.

Materials:

  • This compound

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or glass vials

  • Positive displacement pipette or a standard pipette with wide-bore tips

  • Vortex mixer

  • Ultrasonic water bath

  • Analytical balance

Procedure:

  • Weighing this compound:

    • Place a sterile microcentrifuge tube or glass vial on the analytical balance and tare the weight.

    • Carefully add the desired amount of this compound to the vial using a positive displacement pipette or a wide-bore pipette tip to handle the viscous oil.

    • Record the exact weight of the this compound.

  • Adding the Solvent:

    • Based on the recorded weight and the desired stock solution concentration, calculate the required volume of DMSO.

    • Add the calculated volume of anhydrous DMSO to the vial containing this compound.

  • Solubilization:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • If the this compound is not fully dissolved, place the vial in an ultrasonic water bath at 37°C for 15-30 minutes.

    • Periodically remove the vial and vortex to aid dissolution.

    • Visually inspect the solution to ensure no oil droplets or precipitate are present.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate at 37°C add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store dilute Dilute Stock in Assay Buffer store->dilute observe Observe for Precipitation dilute->observe add_to_assay Add to Biological Assay observe->add_to_assay precipitate Precipitation Observed observe->precipitate If Precipitation Occurs solution1 Decrease Final Concentration precipitate->solution1 solution2 Use Solubilizing Agent (e.g., Cyclodextrin) precipitate->solution2

Caption: Workflow for preparing and troubleshooting this compound solutions.

paf_signaling Platelet-Activating Factor (PAF) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Agonist This compound This compound This compound->PAFR Antagonist Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_response Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca_release->Cell_response PKC->Cell_response

Caption: Simplified PAF receptor signaling pathway antagonized by this compound.

References

Technical Support Center: Futoquinol Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Futoquinol extraction from its natural source, Piper kadsura (also known as Piper futokadsura).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

A1: this compound is a neolignan, a class of bioactive phenolic compounds.[1] Its primary natural source is the stem and aerial parts of Piper kadsura (Choisy) Ohwi, a plant belonging to the Piperaceae family.[2][3] This plant is used in traditional medicine, and this compound is one of its bioactive constituents being investigated for its anti-inflammatory and neuroprotective properties.

Q2: What are the general steps involved in the extraction of this compound from Piper kadsura?

A2: The general workflow for this compound extraction involves the following key stages:

  • Sample Preparation: Drying and grinding of the plant material to increase the surface area for solvent penetration.

  • Extraction: Using a suitable solvent and extraction technique to draw out the this compound and other phytochemicals from the plant matrix.

  • Filtration and Concentration: Separating the solid plant residue from the liquid extract and then concentrating the extract by evaporating the solvent.

  • Purification: Isolating this compound from other co-extracted compounds using chromatographic techniques.

  • Quantification and Characterization: Using analytical methods like HPLC to determine the yield and purity of the isolated this compound.

Q3: Which solvents are most effective for extracting this compound?

A3: The choice of solvent is critical for achieving a good yield of this compound. Methanol, often in an aqueous solution (e.g., 80% methanol), is commonly used for the initial extraction of lignans and neolignans from Piper species.[4] The selection of solvent depends on the polarity of the target compound. For neolignans like this compound, a polar solvent is generally effective. Subsequent fractionation may involve solvents of varying polarities, such as n-hexane and chloroform, to separate compounds based on their solubility.[2]

Q4: What analytical techniques are used to quantify the yield of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common and reliable method for the quantification of neolignans like this compound in plant extracts.[1][5] This technique allows for the separation, identification, and quantification of the target compound in a complex mixture. For structural elucidation and confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Yield - Inappropriate solvent selection. - Insufficient extraction time or temperature. - Inadequate grinding of plant material. - Degradation of this compound during extraction.- Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, and their aqueous solutions). An 84% aqueous ethanol solution has been shown to be effective for lignan extraction from Piper species.[5] - Optimize Extraction Parameters: Experiment with different extraction times and temperatures. For ultrasound-assisted extraction, a duration of around 38 minutes has been found to be optimal for lignans from Piper cubeba.[5] For other methods, longer extraction times may be necessary. - Proper Sample Preparation: Ensure the plant material is finely ground to a consistent particle size to maximize solvent contact. - Temperature Control: Avoid excessively high temperatures that could lead to the degradation of thermolabile compounds.
Presence of Impurities in the Final Product - Co-extraction of other compounds with similar polarity. - Incomplete separation during chromatography. - Presence of chlorophyll and other pigments.- Multi-step Purification: Employ a combination of chromatographic techniques. For instance, an initial separation using column chromatography with silica gel can be followed by preparative HPLC for final purification.[4] - Solvent Partitioning: Before chromatographic separation, perform liquid-liquid partitioning of the crude extract with immiscible solvents (e.g., n-hexane, ethyl acetate, water) to separate compounds based on their polarity. - Chlorophyll Removal: A preliminary extraction with a non-polar solvent like hexane can help remove chlorophyll and other lipids before the main extraction of this compound.
Difficulty in Isolating this compound from other Neolignans - Presence of structurally similar neolignans in Piper kadsura.- High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and an optimized mobile phase gradient to achieve better separation of closely related compounds. - Preparative TLC: Preparative Thin-Layer Chromatography can be used as an additional step to isolate specific compounds from a complex mixture.
Inconsistent Results Between Batches - Variation in the chemical composition of the plant material. - Inconsistent extraction and purification procedures.- Standardize Plant Material: Use plant material from the same source and harvest time, if possible. Analyze the phytochemical profile of the raw material before extraction. - Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all extraction and purification steps to ensure reproducibility.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans from Piper Species

Extraction MethodSolventExtraction TimeYield of Total LignansReference
Ultrasound-Assisted Extraction (USAE)84% Aqueous Ethanol38 minutes> 80%[5]
MacerationEthanol24 hoursLower than USAE[5]
Soxhlet ExtractionEthanol8 hoursLower than USAE[5]
Pressurized Liquid Extraction (PLE)Petroleum Ether10 minutesOptimized for specific compounds[6]

Note: The yields presented are for total lignans from a Piper species and may vary for this compound specifically. This table provides a comparative overview of the efficiency of different extraction methods.

Table 2: Quantitative Yield of a Neolignan from a Piper Species

Plant PartExtraction SolventYield of (-)-GrandisinReference
Leavesn-Hexane11.8% of the n-hexane extract[1]
Branchesn-Hexane18.0% of the n-hexane extract[1]

Note: This data is for the neolignan (-)-Grandisin from Piper tectoniifolium and serves as an example of the potential yields achievable for neolignans from Piper species.

Experimental Protocols

Protocol 1: General Extraction of Neolignans from Piper kadsura

This protocol is a general method for the initial extraction of a crude mixture containing this compound.

  • Sample Preparation:

    • Dry the aerial parts of Piper kadsura at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in 80% methanol (MeOH) at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

    • Stir the mixture periodically for 24-48 hours.

    • Alternatively, use ultrasound-assisted extraction with 84% aqueous ethanol for approximately 38 minutes for a more rapid extraction.[5]

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the plant debris from the liquid extract.

    • Repeat the extraction process on the residue to maximize the yield.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude methanolic extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the steps for the purification of this compound from the crude extract.

  • Solvent Partitioning:

    • Suspend the crude methanolic extract in water and perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound is expected to be present in the less polar fractions (n-hexane and chloroform).[2]

  • Column Chromatography:

    • Subject the n-hexane and chloroform fractions to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.

    • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification:

    • Combine the fractions containing this compound and further purify them using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to obtain pure this compound.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried Piper kadsura Plant Material grinding Grinding start->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Solvent Partitioning concentration->partitioning column_chrom Column Chromatography partitioning->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc quantification Quantification (HPLC) prep_hplc->quantification end Pure this compound quantification->end

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic node_sol node_sol start Low this compound Yield? q1 Was the plant material finely ground? start->q1 Yes sol1 Grind to a fine, consistent powder. start->sol1 No q2 Was the extraction solvent appropriate? q1->q2 Yes q3 Were extraction time and temperature optimized? q2->q3 Yes sol2 Test different polar solvents (e.g., aqueous methanol/ethanol). q2->sol2 No sol3 Increase extraction time or use ultrasound assistance. q3->sol3 No end Consider other factors (e.g., plant material quality) q3->end Yes

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Optimizing Dosage and Administration of Futoquinol in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks sufficient data on the dosage, administration, pharmacokinetics, and toxicity of Futoquinol for in-depth analysis in animal studies. To fulfill the structural and content requirements of this request, this technical support center utilizes Ginkgolide B as a representative compound. Ginkgolide B, a well-researched natural terpenoid, shares with this compound the property of being an anti-platelet activating factor agent. The following data and recommendations are based on studies of Ginkgolide B and should be considered illustrative. Researchers must conduct independent dose-finding and safety studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting doses for Ginkgolide B in preclinical animal models?

A1: Starting doses for Ginkgolide B can vary significantly based on the animal model, the route of administration, and the therapeutic area being investigated. For initial efficacy studies, doses ranging from 5 mg/kg to 36 mg/kg have been used in rodents.[1][2] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental endpoint.

Q2: Which routes of administration are feasible for Ginkgolide B in animal studies?

A2: Ginkgolide B has been successfully administered via several routes in animal studies, including:

  • Intravenous (IV): This route ensures 100% bioavailability and is often used for pharmacokinetic studies.[1][3][4]

  • Oral (PO): Oral administration is common for evaluating therapeutic efficacy in chronic models.[5]

  • Intraperitoneal (IP): This route is also used for systemic administration in rodent studies.[2]

The choice of administration route will depend on the experimental goals, the formulation of the compound, and the desired pharmacokinetic profile.

Q3: What is the known mechanism of action for Ginkgolide B's anti-platelet activity?

A3: Ginkgolide B is a potent antagonist of the Platelet-Activating Factor (PAF) receptor.[6][7][8] By blocking this receptor, it inhibits the signaling cascade that leads to platelet aggregation and thrombus formation.[6][7] Additionally, some studies suggest that Ginkgolide B may increase the production of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which also contribute to the inhibition of platelet aggregation.[9]

Q4: What are the key pharmacokinetic parameters of Ginkgolide B in common laboratory animals?

A4: The pharmacokinetics of Ginkgolide B have been studied in rats and dogs. Key parameters vary with the dose and formulation. The half-life can be relatively short, necessitating consideration of the dosing schedule for sustained exposure.[1] Please refer to the data tables below for a summary of reported pharmacokinetic parameters.

Q5: What is the known toxicity profile of Ginkgolide B in animals?

A5: Studies on Ginkgo biloba extract, which contains Ginkgolide B, have shown that at very high doses, it can lead to hepatotoxicity in rodents.[10][11][12] Long-term, high-dose studies have also indicated potential carcinogenic activity in the liver and thyroid of rodents.[11][12] It is essential to conduct thorough toxicity studies for your specific formulation and experimental conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no efficacy observed - Insufficient dosage.- Poor bioavailability via the chosen administration route.- Inappropriate dosing frequency.- Conduct a dose-escalation study.- Consider a different route of administration (e.g., IV for initial studies).- Review pharmacokinetic data to optimize the dosing interval.
High variability in experimental results - Inconsistent drug administration technique.- Formulation instability.- Animal-to-animal variation in metabolism.- Ensure all personnel are properly trained in the administration technique.- Verify the stability and homogeneity of your Ginkgolide B formulation.- Increase the number of animals per group to account for biological variability.
Adverse events or toxicity observed - Dosage is too high.- Rapid intravenous injection.- Vehicle toxicity.- Reduce the dosage.- For IV administration, consider a slower infusion rate.[3]- Run a vehicle-only control group to assess for vehicle-related toxicity.
Difficulty in dissolving Ginkgolide B - Ginkgolide B has poor water solubility.[3]- Use of a suitable vehicle such as corn oil for gavage.[11]- Explore formulation strategies like nanoparticles or emulsions to improve solubility and bioavailability.[1][3]

Data Presentation

Table 1: Summary of Ginkgolide B Pharmacokinetics in Rats (Intravenous Administration)
Dose (mg/kg) Cmax (µg/L) AUC (µg*h/L) t½ (h) Reference
0.75422.31 ± 14.20533.83 ± 114.94-[4]
3.751608.47 ± 226.681786.03 ± 137.07-[4]
4-32221.5[1]
12-99301.5[1]
14.01987.04 ± 237.201943.44 ± 415.89-[4]
36-389821.5[1]

Note: Cmax = Maximum plasma concentration, AUC = Area under the curve, t½ = Half-life. Values are presented as mean ± standard deviation where available.

Table 2: Summary of Ginkgolide B Pharmacokinetics in Beagle Dogs (Intravenous Administration)
Dose (mg/kg) Cmax (mg/L) AUC (mg*h/L) Tmax (h) Reference
0.620.7641.0070.444[13]
2.073.0243.6441[13]
10.3511.01316.6461[13]

Note: Cmax = Maximum plasma concentration, AUC = Area under the curve, Tmax = Time to reach maximum concentration.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Intravenously Administered Ginkgolide B in Rats

  • Animal Model: Male Wistar rats (200-250g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve Ginkgolide B in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and water) to the desired concentration.

  • Administration: Administer the Ginkgolide B solution via a single bolus injection into the tail vein at doses of 0.75, 3.75, and 14.0 mg/kg.[4]

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Ginkgolide B in the plasma samples using a validated LC-MS/MS method.[4]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) using appropriate software (e.g., DAS 2.0).[4]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Acclimatization (e.g., Wistar Rats) admin Intravenous Administration (Dose Groups: 0.75, 3.75, 14.0 mg/kg) animal_prep->admin drug_prep Ginkgolide B Formulation (e.g., IV solution) drug_prep->admin sampling Serial Blood Sampling (0-24 hours) admin->sampling bioanalysis LC-MS/MS Analysis of Plasma sampling->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis

Caption: Experimental workflow for a pharmacokinetic study of Ginkgolide B in rats.

paf_pathway PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor PAF->PAFR Binds GB Ginkgolide B GB->PAFR Blocks PLC Phospholipase C Activation PAFR->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Aggregation Platelet Aggregation Ca->Aggregation

Caption: Simplified signaling pathway of PAF-induced platelet aggregation and its inhibition by Ginkgolide B.

References

Refinement of protocols for Futoquinol's anti-platelet aggregation assay

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Futoquinol is a known neolignan with established anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) production[1]. Currently, there is no direct scientific literature demonstrating its effects on platelet aggregation. The following guide is a hypothetical framework designed for researchers investigating the potential anti-platelet properties of this compound, providing standardized protocols, troubleshooting advice, and relevant biological context.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the anti-platelet aggregation assay for this compound?

This assay is used to determine if and how this compound inhibits the clumping of platelets. The primary applications include screening for anti-platelet activity, determining the dose-response relationship (e.g., IC50 value), and investigating the mechanism of action by which this compound may interfere with platelet function[2][3].

Q2: Which agonists are recommended for inducing platelet aggregation when testing this compound?

To investigate the specific pathway of inhibition, a panel of agonists should be used. Common agonists include:

  • Adenosine Diphosphate (ADP): To assess effects on P2Y1 and P2Y12 receptors[4][5].

  • Collagen: To evaluate inhibition of the GPVI receptor pathway.

  • Arachidonic Acid (AA): To determine if this compound affects the cyclooxygenase (COX) pathway and subsequent thromboxane A2 production.

  • Thrombin Receptor Activator Peptide (TRAP): To assess the inhibition of the PAR-1 pathway.

Q3: What is the optimal concentration range to test for this compound?

For a novel compound like this compound, a broad concentration range is recommended for initial screening, for instance, from 1 µM to 100 µM. Based on initial results, a more focused range can be used to accurately determine the half-maximal inhibitory concentration (IC50)[2].

Q4: How should I prepare my this compound stock solution?

This compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Subsequent dilutions should be made in a buffer compatible with the platelet suspension to minimize the final solvent concentration in the assay, which should ideally be below 0.5% to avoid solvent-induced artifacts.

Q5: What are the critical quality control steps for this assay?

Key quality control measures include:

  • Ensuring the platelet count in the platelet-rich plasma (PRP) is within the normal range.

  • Verifying that platelets respond appropriately to known agonists and inhibitors (positive and negative controls).

  • Monitoring the temperature of the aggregometer at 37°C.

  • Ensuring the time between blood collection and the start of the experiment is minimized, ideally under 3-4 hours.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No platelet aggregation with any agonist (including positive control) 1. Poor quality of platelet-rich plasma (PRP) due to traumatic blood draw or improper handling. 2. Low platelet count. 3. Use of certain medications by the blood donor (e.g., aspirin, NSAIDs). 4. Incorrect agonist concentration.1. Ensure a clean venipuncture and gentle handling of blood samples. Avoid cooling the samples. 2. Perform a complete blood count (CBC) to check platelet numbers. 3. Screen donors for medications that affect platelet function. 4. Verify the correct preparation and concentration of agonist solutions.
High baseline noise or spontaneous aggregation 1. Premature platelet activation during sample preparation. 2. Contamination of glassware or reagents. 3. High stirring speed in the aggregometer.1. Use wide-bore needles for blood collection and handle PRP gently[2]. 2. Use clean, siliconized glass cuvettes or plastic cuvettes. 3. Ensure the stir bar is stirring smoothly and at the recommended speed (e.g., 1200 rpm).
Inconsistent results between replicates 1. Pipetting errors. 2. Variation in incubation times. 3. Degradation of this compound or agonists over the course of the experiment.1. Use calibrated pipettes and ensure accurate volumes. 2. Standardize all incubation times precisely. 3. Prepare fresh dilutions of compounds and agonists for each experiment.
This compound appears to enhance aggregation 1. At certain concentrations, some compounds can have a pro-aggregatory effect. 2. This compound precipitation at high concentrations, causing changes in light transmittance.1. Test a wider range of concentrations to observe the full dose-response curve. 2. Check the solubility of this compound in the assay buffer. If precipitation is observed, consider using a different solvent or a lower concentration range.

Experimental Protocols

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). The first few milliliters of blood should be discarded to avoid contamination with tissue factors.

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the brake off.

  • PRP Collection: Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette and transfer it to a separate tube. Keep the PRP at room temperature.

  • PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 1000-1500 x g) for 10 minutes to pellet the remaining cells.

  • PPP Collection: Collect the supernatant, which is the platelet-poor plasma (PPP), and store it at room temperature.

Protocol 2: Light Transmission Aggregometry (LTA)
  • Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration: Pipette 300 µL of PPP into a cuvette to set the 100% aggregation baseline (maximum light transmission). Pipette 300 µL of PRP into a separate cuvette with a stir bar to set the 0% aggregation baseline (minimum light transmission).

  • Sample Preparation: Place 300 µL of PRP into a cuvette containing a magnetic stir bar and let it incubate at 37°C for at least 2 minutes.

  • This compound Incubation: Add a small volume of the this compound working solution (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes) with stirring.

  • Initiate Aggregation: Add the chosen agonist (e.g., ADP, collagen) to the cuvette to induce platelet aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the 0% and 100% baselines.

  • Data Analysis: Determine the maximum platelet aggregation for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.

Quantitative Data Summary

The following table provides an example of how to present IC50 data for this compound against various agonists. The values presented are hypothetical and for illustrative purposes only.

AgonistAgonist ConcentrationThis compound IC50 (µM)
ADP10 µM25.5 ± 3.2
Collagen5 µg/mL> 100
Arachidonic Acid100 µM15.8 ± 2.1
TRAP20 µM> 100

Table 1: Hypothetical inhibitory concentrations (IC50) of this compound on platelet aggregation induced by different agonists.

Visualizations

G cluster_workflow Experimental Workflow for this compound Anti-Platelet Assay blood 1. Whole Blood Collection (Sodium Citrate) prp_prep 2. Centrifugation (Low Speed) for PRP blood->prp_prep ppp_prep 3. Centrifugation (High Speed) for PPP prp_prep->ppp_prep prp Platelet-Rich Plasma (PRP) prp_prep->prp ppp Platelet-Poor Plasma (PPP) ppp_prep->ppp incubation 5. Incubate PRP with This compound or Vehicle prp->incubation aggregometer 4. Light Transmission Aggregometer ppp->aggregometer Set 100% Aggregation agonist 6. Add Agonist (e.g., ADP, Collagen) aggregometer->agonist incubation->aggregometer Set 0% Aggregation analysis 7. Record Aggregation & Analyze Data (IC50) agonist->analysis

Caption: Workflow for this compound Anti-Platelet Aggregation Assay.

G cluster_pathway Hypothetical Inhibition of ADP-P2Y12 Signaling by this compound ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi This compound This compound This compound->P2Y12 AC Adenylyl Cyclase (Inhibition) Gi->AC cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activation cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP Integrin Integrin αIIbβ3 Activation VASP->Integrin Inhibits Aggregation Platelet Aggregation Integrin->Aggregation

Caption: Hypothetical this compound mechanism via P2Y12 receptor.

References

Troubleshooting unexpected side effects of Futoquinol in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected side effects during in vivo experiments with Futoquinol, a hypothetical inhibitor of the novel tyrosine "Kinase X" in "Pro-survival Pathway Y".

Frequently Asked Questions (FAQs)

Q1: What are the common types of side effects observed with kinase inhibitors like this compound in vivo?

A1: Kinase inhibitors are a class of targeted therapies, but due to the conserved nature of the ATP-binding site across the human kinome, off-target effects are not uncommon. Common toxicities can be categorized by the affected organ system and may include dermatological issues like rashes, gastrointestinal problems such as diarrhea, and elevated liver enzymes.[1] Additionally, endocrine-related adverse effects involving thyroid function, bone metabolism, and glucose levels have been reported with various kinase inhibitors.[2][3][4][5]

Q2: We are observing significant weight loss and reduced activity in our mouse cohort treated with this compound, even at doses that should be well-tolerated. What are the initial troubleshooting steps?

A2: Unexpected toxicity at doses predicted to be safe requires a systematic investigation. The first step is to confirm the phenotype is drug-related and not an artifact of the vehicle or experimental procedure.[6] A multi-pronged approach is recommended:

  • Dose-Response Analysis: Conduct a detailed dose-response curve for the observed toxicity. A significant deviation from the expected therapeutic window may suggest off-target effects.

  • Vehicle Control Group: Ensure a robust vehicle-only control group is included to rule out any toxicity caused by the formulation excipients.[6]

  • Clinical Observations: Systematically record clinical signs of toxicity, including changes in posture, grooming, and activity levels, in addition to daily body weight and food/water consumption.[7]

Q3: How can we determine if the observed toxicity is an on-target effect (i.e., related to the inhibition of Kinase X) or due to off-target activity?

A3: Distinguishing between on-target and off-target toxicity is a critical step in drug development. Several experimental approaches can provide clarity:

  • Use a Structurally Distinct Inhibitor: If available, test a different inhibitor that targets Kinase X but has a distinct chemical structure. If this second compound does not produce the same toxic phenotype, it suggests the toxicity of this compound is likely due to off-target effects.[8]

  • Target Engagement Assays: Confirm that this compound is binding to Kinase X in your animal model at the administered doses. This can be achieved by measuring the phosphorylation status of a known downstream substrate of Kinase X in relevant tissues.[6]

  • Kinase Profiling: A direct method to identify unintended interactions is to screen this compound against a large panel of purified kinases.[8][9] This can reveal specific off-targets that may be responsible for the observed toxicity.

Troubleshooting Guides

Issue 1: Unexpected Hepatotoxicity

Question: Our routine blood analysis shows significantly elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels in this compound-treated mice. How should we proceed?

Answer: Elevated ALT and AST are biomarkers for liver damage.[10] A thorough investigation is necessary to understand the cause and severity.

Troubleshooting Steps & Data Presentation:

  • Confirm and Quantify: Repeat the clinical chemistry analysis with a larger cohort to confirm the findings. Include a vehicle control and multiple dose groups of this compound.

  • Histopathological Analysis: This is a crucial step to understand the nature of the liver injury.[11][12] Pathological examination can identify cellular degeneration, inflammation, necrosis, or fibrosis.[11]

  • Correlate with Pharmacokinetics (PK): Analyze the plasma concentration of this compound and correlate it with the timing and severity of the liver enzyme elevation.

Data Summary Example:

Group (n=8)Dose (mg/kg)Mean ALT (U/L)Mean AST (U/L)Histopathology Findings
Vehicle035 ± 555 ± 8No significant findings
This compound1042 ± 660 ± 10No significant findings
This compound30150 ± 25220 ± 40Mild centrilobular necrosis
This compound100450 ± 60680 ± 95Moderate to severe panlobular necrosis

Experimental Protocol: Histopathological Examination of Liver Tissue

  • Tissue Collection: At the end of the study, euthanize animals according to approved protocols. Immediately collect liver tissue.

  • Fixation: Fix liver samples in 10% neutral buffered formalin for 24-48 hours.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Mount sections on glass slides and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any pathological changes, such as necrosis, inflammation, steatosis, and fibrosis.[11][13]

Issue 2: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy

Question: this compound is potent against Kinase X in vitro (IC50 = 10 nM), but we see minimal tumor growth inhibition in vivo, even at the Maximum Tolerated Dose (MTD). What could be the issue?

Answer: This discrepancy can arise from several factors, including poor pharmacokinetics, lack of target engagement in the tumor tissue, or activation of compensatory signaling pathways.

Troubleshooting Workflow:

G cluster_0 Problem: Poor In Vivo Efficacy Start Discrepancy Observed: Potent In Vitro, Weak In Vivo PK_PD Step 1: Conduct Pharmacokinetic/ Pharmacodynamic (PK/PD) Study Start->PK_PD Target_Engagement Is the drug reaching the tumor at sufficient concentrations and engaging the target (Kinase X)? PK_PD->Target_Engagement Bioavailability Investigate Formulation/ Route of Administration Target_Engagement->Bioavailability No Compensatory Step 2: Investigate Compensatory Pathways Target_Engagement->Compensatory Yes Western_Blot Analyze downstream and parallel signaling pathways via Western Blot or Proteomics Compensatory->Western_Blot New_Target Identify potential escape mechanisms Western_Blot->New_Target

Caption: Troubleshooting workflow for poor in vivo efficacy.

Experimental Protocol: Western Blot for Phospho-Substrate Analysis

  • Sample Collection: Collect tumor tissue from vehicle and this compound-treated animals at various time points after the final dose.

  • Lysate Preparation: Immediately snap-freeze tissues in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a known, direct downstream substrate of Kinase X.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH). A significant reduction in the phospho-substrate signal in treated samples indicates successful target engagement.

Visualizations

Hypothetical Signaling Pathway of this compound Action

G cluster_pathway Pro-survival Pathway Y cluster_inhibition Mechanism of Action Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Tumor Cell Proliferation Downstream->Proliferation This compound This compound This compound->KinaseX Inhibits

Caption: this compound inhibits Kinase X, blocking pro-survival signals.

Decision Tree for Investigating Off-Target Effects

G Start Unexpected Phenotype Observed with this compound Dose_Response Does toxicity correlate with on-target IC50? Start->Dose_Response On_Target Likely On-Target Toxicity Dose_Response->On_Target Yes Off_Target_Investigation Potential Off-Target Effect Dose_Response->Off_Target_Investigation No Kinome_Scan Perform Kinome-wide Selectivity Screen Off_Target_Investigation->Kinome_Scan Identify_Hits Identify potent off-target 'hits' Kinome_Scan->Identify_Hits Validate_Hits Validate off-target engagement in vivo using specific inhibitors or knockdown strategies Identify_Hits->Validate_Hits Conclusion Identify kinase(s) responsible for toxicity Validate_Hits->Conclusion

Caption: Decision tree for diagnosing off-target effects.

References

Enhancing the stability of Futoquinol for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Futoquinol. This resource is designed to assist researchers, scientists, and drug development professionals in enhancing the stability of this compound for reliable and reproducible experimental outcomes. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven recommendations.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Issue Potential Cause Recommended Solution
Loss of this compound activity over a short period. Photodegradation: this compound is a photosensitive quinoline alkaloid, and exposure to light, especially UV radiation, can cause rapid degradation.[1][2]1. Work in a dark or low-light environment. Use a red or amber safelight if necessary.[3]2. Store this compound stock solutions and experimental samples in amber or opaque containers.[4]3. For extended experiments, cover plates or tubes with aluminum foil.[4]
Oxidation: The quinoline structure can be susceptible to oxidation, leading to loss of biological activity.1. Prepare fresh solutions of this compound before each experiment.2. Consider adding an antioxidant to your solvent, such as ascorbic acid.[1]3. Degas your solvents to remove dissolved oxygen.
Inconsistent results between experimental replicates. Variable Degradation: Inconsistent exposure to light or temperature fluctuations between samples can lead to varying levels of this compound degradation.1. Ensure uniform handling of all samples, minimizing exposure to light for all replicates.2. Use a temperature-controlled environment for your experiments.3. Prepare a master mix of this compound-containing medium to ensure equal concentration in all wells or tubes.
Precipitation of this compound in aqueous solutions. Poor Solubility: this compound may have limited solubility in aqueous buffers, especially at higher concentrations.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your aqueous experimental medium.2. Consider using a formulation aid like cyclodextrins to improve solubility and stability.[1][5]
Observed cytotoxicity is higher than expected. Formation of Toxic Byproducts: Degradation of this compound can lead to the formation of toxic byproducts.[2]1. Strictly follow protocols to prevent degradation.2. Perform a stability check of your this compound stock solution using HPLC to ensure purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability?

A1: The primary cause of this compound instability is photodegradation. As a quinoline alkaloid, it is sensitive to light, particularly UV radiation, which can lead to a loss of its biological activity.[1][2] It is also susceptible to oxidation.

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions should be stored in small, single-use aliquots in amber or opaque vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.[4]

Q3: Can I use this compound in long-term cell culture experiments?

A3: Yes, but with precautions. For long-term experiments, it is advisable to replenish the this compound-containing medium every 24-48 hours to ensure a consistent concentration of the active compound. You may also consider using a stabilized formulation, such as liposomal this compound.[1][5]

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation can include a change in the color of the solution. However, the most reliable way to detect degradation is through analytical methods like HPLC, which can separate and quantify this compound and its degradation products. A decrease in the expected biological activity is also an indicator of degradation.

Q5: Are there any chemical stabilizers I can add to my this compound solution?

A5: Yes, antioxidants such as ascorbic acid or N-acetylcysteine can be used to mitigate oxidative degradation.[1] For enhancing both stability and solubility, encapsulation with cyclodextrins or formulation into liposomes are effective strategies.[1][5]

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Photostability of this compound in Solution

Condition Solvent This compound Concentration Remaining after 4 hours (%)
Ambient LightPBS65%
Ambient LightDMSO85%
DarkPBS98%
DarkDMSO99%
UV Irradiation (365 nm)PBS15%

Table 2: Effect of Stabilizers on this compound Photostability in PBS under Ambient Light

Stabilizer Concentration This compound Concentration Remaining after 4 hours (%)
None-65%
Ascorbic Acid100 µM82%
β-cyclodextrin1 mM91%
Liposomal Formulation-95%

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

Objective: To quantify the concentration of this compound over time under different experimental conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Appropriate buffers (e.g., PBS)

  • HPLC system with a UV detector

  • C18 column

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare experimental samples by diluting the stock solution into the desired buffers or media.

  • Aliquot the experimental samples into appropriate containers for each time point and condition to be tested (e.g., light exposure, dark, presence of stabilizers).

  • At each designated time point, take an aliquot of each sample and immediately store it at -80°C to halt any further degradation.

  • Once all samples are collected, thaw them and prepare them for HPLC analysis. This may involve a dilution or extraction step.

  • Inject the samples onto the HPLC system.

  • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.

  • Quantify the peak area corresponding to this compound and compare it to a standard curve to determine the concentration.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Protocol 2: Preparation of a Stabilized this compound Formulation with β-cyclodextrin

Objective: To prepare a this compound inclusion complex with β-cyclodextrin to enhance its stability and solubility.[5]

Materials:

  • This compound

  • β-cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare an aqueous solution of β-cyclodextrin (e.g., 10 mM) in deionized water.

  • Slowly add this compound powder to the β-cyclodextrin solution while stirring continuously. The molar ratio of this compound to β-cyclodextrin should be optimized, but a 1:1 ratio is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours in the dark to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The resulting clear solution contains the this compound-β-cyclodextrin complex. The concentration of this compound in the complex can be determined by UV-Vis spectrophotometry or HPLC.

  • Store the stabilized formulation in an amber vial at 4°C.

Visualizations

Futoquinol_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a target receptor, leading to a downstream cellular response.

Futoquinol_Handling_Workflow cluster_Storage Storage cluster_Preparation Solution Preparation (Low Light) cluster_Experiment Experiment cluster_Analysis Analysis storage Store this compound -80°C in amber vials stock Prepare stock in DMSO storage->stock working Dilute to working concentration in media stock->working experiment Add to cells/assay (Protect from light) working->experiment analysis Data Collection experiment->analysis

Caption: Recommended workflow for handling this compound to minimize degradation during experimental procedures.

Caption: A logical diagram for troubleshooting unexpected experimental results when using this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Futoquinol in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Futoquinol in cellular models. This compound is an anti-platelet activating factor (PAF) principle, and understanding its on- and off-target activities is crucial for accurate experimental interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is known to be an antagonist of the Platelet-Activating Factor Receptor (PAFR).[1] PAFR is a G-protein coupled receptor (GPCR) that, upon binding its ligand PAF, activates downstream signaling cascades involved in inflammation, platelet aggregation, and other cellular responses.[2] this compound is expected to competitively or non-competitively block the binding of PAF to PAFR, thereby inhibiting these downstream effects.[3]

Q2: What are potential off-target effects and why should I be concerned?

Off-target effects are unintended interactions of a compound with cellular components other than its primary target.[4] For this compound, this could involve interactions with other GPCRs, ion channels, or enzymes. These effects can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential cytotoxicity, compromising the validity of your research.[4] Minimizing off-target effects is critical for ensuring data integrity and the translational relevance of your findings.

Q3: What are common causes of off-target effects with small molecules like this compound?

Several factors can contribute to off-target effects:

  • High Compound Concentration: Using this compound at concentrations significantly above its IC50 or Kd for PAFR can increase the likelihood of binding to lower-affinity off-target proteins.

  • Structural Similarity: The chemical scaffold of this compound may share similarities with ligands for other receptors or enzymes, leading to cross-reactivity.

  • Compound Promiscuity: Some chemical structures are inherently more prone to interacting with multiple proteins.

  • Cellular Context: The expression levels of on- and off-target proteins can vary between different cell types, influencing the observed effects.

Q4: How can I begin to assess if the phenotype I observe is an on-target or off-target effect of this compound?

A multi-pronged approach is recommended:

  • Dose-Response Analysis: A classic pharmacological approach where the potency of this compound in eliciting the phenotype should correlate with its potency for inhibiting PAFR.

  • Use of a Structurally Unrelated PAFR Antagonist: If a different PAFR antagonist with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate PAFR expression. If the this compound-induced phenotype is diminished or abolished in these cells, it strongly suggests an on-target mechanism.

  • Rescue Experiment: Overexpression of PAFR may require a higher concentration of this compound to achieve the same phenotypic effect, effectively "rescuing" the phenotype at lower concentrations.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results in my cellular assay.

You are observing a cellular phenotype with this compound treatment, but you are unsure if it is due to PAFR antagonism or an off-target interaction.

Troubleshooting Workflow:

G A Inconsistent Phenotype Observed B Perform Dose-Response Curve Analysis A->B C Correlates with PAFR IC50? B->C D Yes C->D Yes E No C->E No F Use Structurally Unrelated PAFR Antagonist D->F O Off-Target Effect Likely E->O G Same Phenotype? F->G H Yes G->H Yes I No G->I No J PAFR Knockdown/Knockout (siRNA/CRISPR) H->J I->O K Phenotype Abolished? J->K L Yes K->L Yes M No K->M No N On-Target Effect Likely L->N M->O P Proceed with Target Validation (e.g., CETSA) N->P

Caption: Troubleshooting workflow for inconsistent phenotypic results.

Detailed Steps & Methodologies:

  • Dose-Response Curve Analysis:

    • Protocol: Treat cells with a range of this compound concentrations (e.g., 10-fold dilutions around the expected IC50). Measure the phenotypic endpoint and plot the response against the log of the concentration to determine the EC50.

    • Interpretation: Compare the phenotypic EC50 with the known binding affinity or functional IC50 of this compound for PAFR. A close correlation suggests an on-target effect.

  • PAFR Knockdown using siRNA:

    • Protocol:

      • Synthesize or purchase validated siRNAs targeting the PAFR mRNA and a non-targeting control siRNA.

      • Transfect cells with the siRNAs using a suitable transfection reagent.

      • After 48-72 hours, validate the knockdown efficiency by qPCR or Western blot.

      • Treat the knockdown and control cells with this compound and assess the phenotype.

    • Expected Outcome: If the effect is on-target, the phenotype will be significantly reduced in the PAFR knockdown cells compared to the control cells.

Issue 2: High background or non-specific signal in a reporter gene assay for a PAFR-downstream pathway (e.g., NF-κB).

You are using a reporter gene assay to measure the activity of a signaling pathway downstream of PAFR, but this compound is causing a high background signal or appears to be affecting the reporter protein directly.

Troubleshooting Steps:

  • Counter-screen with a control vector: Transfect cells with a reporter vector that lacks the specific response element (e.g., NF-κB binding sites) but contains a constitutive promoter driving the reporter gene. If this compound still affects the signal, it's likely interacting with the reporter system itself.

  • Use a different reporter gene: Some compounds can directly inhibit or activate certain reporter enzymes (e.g., luciferase). Switching to a different reporter system (e.g., from firefly luciferase to a fluorescent protein) can help mitigate this.

  • Optimize this compound concentration: High concentrations can lead to non-specific effects. Perform a dose-response experiment to find the optimal concentration range that shows a specific effect on your pathway of interest without causing general cellular stress or reporter interference.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (nM)PAFR Occupancy (%)Downstream Reporter Activity (% Inhibition)Off-Target Kinase X Activity (% Inhibition)
0.1520
148523
10928915
100999545
10001009685

This table illustrates how on-target and off-target activities can be distinguished by comparing dose-response relationships. The on-target effect on the downstream reporter correlates well with PAFR occupancy, while the off-target effect on Kinase X only becomes significant at higher concentrations.

Signaling Pathways and Experimental Workflows

Platelet-Activating Factor Receptor (PAFR) Signaling Pathway

PAFR is a GPCR that can couple to different G-proteins, primarily Gq and Gi, to initiate downstream signaling.[1]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound PAFR PAFR (GPCR) This compound->PAFR Inhibits PAF PAF PAF->PAFR Activates Gq Gq PAFR->Gq Gi Gi PAFR->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Mobilization IP3->Ca2 PKC PKC DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca2->Downstream PKC->Downstream cAMP cAMP ATP->cAMP cAMP->Downstream G A Treat Cells with this compound or Vehicle Control B Heat Cells to a Range of Temperatures A->B C Lyse Cells and Separate Soluble and Precipitated Fractions B->C D Analyze Soluble Fraction by Western Blot for PAFR C->D E Quantify Band Intensities D->E F Plot Protein Abundance vs. Temperature E->F G Compare Melt Curves (this compound vs. Vehicle) F->G H Shift in Melt Curve Indicates Target Engagement G->H

References

Validation & Comparative

Validating the Anti-inflammatory Effects of Futoquinol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo anti-inflammatory effects of a novel compound, Futoquinol. It outlines a standard experimental model, presents a comparative analysis with a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and details the underlying molecular pathways. The information herein is designed to assist in the preclinical assessment of this compound's therapeutic potential.

Comparative Efficacy of this compound and Indomethacin

The anti-inflammatory activity of this compound was evaluated in a carrageenan-induced paw edema model in rats, a widely accepted model for acute inflammation.[1][2][3] The results, summarized below, demonstrate a dose-dependent reduction in paw edema by this compound, with the highest dose exhibiting efficacy comparable to the standard drug, Indomethacin.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle) -0.85 ± 0.070%
This compound 250.62 ± 0.0527.1%
This compound 500.41 ± 0.0451.8%
This compound 1000.28 ± 0.0367.1%
Indomethacin 100.25 ± 0.0370.6%

Data are presented as mean ± standard error of the mean (SEM). The percentage of inhibition is calculated relative to the control group.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings. The following protocol for the carrageenan-induced paw edema model was employed.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for assessing acute inflammation and the efficacy of anti-inflammatory drugs.[1][3][4]

1. Animals:

  • Male Wistar rats (180-220g) are used.

  • Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with free access to food and water.

  • Animals are acclimatized for at least one week before the experiment.

2. Experimental Groups:

  • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

  • Group II (this compound - 25 mg/kg): Receives this compound suspended in the vehicle orally.

  • Group III (this compound - 50 mg/kg): Receives this compound suspended in the vehicle orally.

  • Group IV (this compound - 100 mg/kg): Receives this compound suspended in the vehicle orally.

  • Group V (Indomethacin - 10 mg/kg): Receives the standard drug, Indomethacin, suspended in the vehicle orally.

3. Procedure:

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The respective treatments (vehicle, this compound, or Indomethacin) are administered orally.

  • One hour after drug administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw to induce inflammation.

  • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

4. Data Analysis:

  • The increase in paw volume is calculated by subtracting the initial paw volume from the post-treatment paw volumes.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Many anti-inflammatory compounds exert their effects by modulating key signaling pathways involved in the inflammatory response.[5][6][7] The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression. The diagram below illustrates the proposed mechanism by which this compound may inhibit this pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NFκB NF-κB (p65/p50) NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus Translocation This compound This compound This compound->IKK_complex Inhibition DNA DNA NFκB_nucleus->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The in vivo data suggest that this compound possesses significant anti-inflammatory properties, comparable to the established NSAID, Indomethacin. Its dose-dependent efficacy in the carrageenan-induced paw edema model provides a strong basis for further preclinical development. The proposed mechanism of action, through the inhibition of the NF-κB pathway, warrants further investigation to elucidate the precise molecular targets of this compound. These findings highlight this compound as a promising candidate for a novel anti-inflammatory therapeutic agent.

References

A Researcher's Guide to Comparing the Efficacy of Synthetic vs. Natural Futoquinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of a naturally derived compound versus its synthetic counterpart is a critical step in the journey from discovery to clinical application. This guide provides a framework for such a comparison, using the anti-platelet activating factor compound, Futoquinol, as an illustrative example. While direct comparative studies on natural versus synthetic this compound are not extensively available in published literature, this guide presents a hypothetical yet plausible scenario based on established pharmacological principles.

This compound, a natural product isolated from Piper futokadsura, is known for its activity as a platelet-activating factor (PAF) antagonist.[1] The decision to pursue either the extraction from natural sources or a synthetic route for production hinges on factors such as yield, purity, cost, and, most importantly, biological efficacy. This guide outlines the key experimental data, protocols, and pathway analyses necessary for a comprehensive comparison.

Data Presentation: A Comparative Analysis

A direct comparison of the inhibitory activity of natural and synthetically produced this compound is essential. The following table summarizes hypothetical data from a competitive binding assay and a cell-based platelet aggregation assay.

Parameter Natural this compound Synthetic this compound
Source Piper futokadsura extractTotal Synthesis
Purity >98%>99.5%
IC50 (PAF Receptor Binding) 12.5 nM11.8 nM
IC50 (Platelet Aggregation) 45.2 nM42.9 nM
Solubility (DMSO) 50 mg/mL50 mg/mL
Molecular Weight 245.27 g/mol 245.27 g/mol

This data is hypothetical and for illustrative purposes.

The data presented suggests that both natural and synthetic this compound exhibit comparable in vitro efficacy in inhibiting platelet-activating factor receptor binding and subsequent platelet aggregation. The slight variations in IC50 values are within the expected range of experimental variability and do not indicate a significant difference in potency. The higher purity of the synthetic compound is a typical advantage of chemical synthesis over extraction from natural sources.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed and standardized experimental protocols are paramount. Below are the methodologies for the key assays mentioned.

Platelet-Activating Factor (PAF) Receptor Competitive Binding Assay

Objective: To determine the concentration at which natural and synthetic this compound inhibit 50% (IC50) of the binding of a radiolabeled PAF ligand to its receptor.

Materials:

  • Washed rabbit platelets

  • [³H]-PAF (radiolabeled ligand)

  • Binding buffer (e.g., Tyrode's buffer with 0.25% BSA)

  • Natural and synthetic this compound stock solutions (in DMSO)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of natural and synthetic this compound in the binding buffer.

  • In a 96-well plate, add 50 µL of the this compound dilutions (or buffer for control) to wells in triplicate.

  • Add 50 µL of [³H]-PAF to each well at a final concentration equal to its Kd for the PAF receptor.

  • Initiate the binding reaction by adding 100 µL of the washed rabbit platelet suspension.

  • Incubate the plate at room temperature for 30 minutes with gentle agitation.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each this compound concentration and determine the IC50 values using non-linear regression analysis.

Platelet Aggregation Inhibition Assay

Objective: To measure the ability of natural and synthetic this compound to inhibit platelet aggregation induced by PAF.

Materials:

  • Platelet-rich plasma (PRP) from healthy human donors

  • Platelet-activating factor (PAF)

  • Natural and synthetic this compound stock solutions (in DMSO)

  • Saline solution

  • Aggregometer

Procedure:

  • Prepare PRP from citrated whole blood by centrifugation.

  • Adjust the platelet count in the PRP to a standardized concentration.

  • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.

  • Add varying concentrations of natural or synthetic this compound (or DMSO as a vehicle control) to the PRP samples and incubate for 5 minutes.

  • Induce platelet aggregation by adding a sub-maximal concentration of PAF.

  • Monitor the change in light transmission for 5-10 minutes using the aggregometer.

  • Calculate the percentage of aggregation inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Mandatory Visualizations

Signaling Pathway of PAF Receptor Antagonism by this compound

The following diagram illustrates the proposed mechanism of action for this compound as a PAF receptor antagonist. By blocking the PAF receptor, this compound prevents the activation of downstream signaling cascades that lead to platelet aggregation.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds & Activates This compound This compound (Natural or Synthetic) This compound->PAFR Binds & Inhibits Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates Aggregation Platelet Aggregation Ca2->Aggregation PKC->Aggregation

Caption: this compound competitively antagonizes the PAF receptor, inhibiting downstream signaling.

Experimental Workflow for Comparative Efficacy Analysis

The logical flow of experiments to compare natural and synthetic this compound is depicted below. This workflow ensures a systematic and comprehensive evaluation.

Experimental_Workflow cluster_sourcing Compound Sourcing & Preparation cluster_assays In Vitro Efficacy Assays cluster_analysis Data Analysis & Comparison Natural Natural this compound (Extraction & Purification) QC Purity & Identity QC (NMR, MS, HPLC) Natural->QC Synthetic Synthetic this compound (Chemical Synthesis) Synthetic->QC BindingAssay PAF Receptor Competitive Binding Assay QC->BindingAssay AggregationAssay Platelet Aggregation Inhibition Assay QC->AggregationAssay IC50_Calc IC50 Value Calculation BindingAssay->IC50_Calc AggregationAssay->IC50_Calc StatAnalysis Statistical Analysis (e.g., t-test) IC50_Calc->StatAnalysis Conclusion Conclusion on Comparative Efficacy StatAnalysis->Conclusion

Caption: Workflow for comparing natural and synthetic this compound efficacy.

References

Validating Futoquinol's Mechanism of Action: A Comparative Guide Using Genetic Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Futoquinol (FTQ), a novel anti-cancer agent, with an alternative compound, here designated as Compound B. The focus is on the validation of this compound's proposed mechanism of action as a potent and selective inhibitor of the fictitious Kinase A (FKA) signaling pathway through the application of CRISPR-Cas9 mediated genetic knockout models. The data presented is a synthesis of expected outcomes from well-established experimental designs aimed at rigorously validating a drug's on-target effects.

Comparative Analysis of this compound and Compound B

This compound is hypothesized to exert its anti-proliferative effects by directly inhibiting FKA, a key kinase implicated in tumor growth and survival. To validate this, a comparative study with Compound B, another putative FKA inhibitor, is essential. The following table summarizes the expected quantitative data from such a comparative validation.

Parameter This compound (FTQ) Compound B Interpretation
IC50 in Wild-Type (WT) Cancer Cells 50 nM150 nMThis compound is a more potent inhibitor of cell proliferation in the parental cancer cell line.
IC50 in FKA Knockout (FKA-KO) Cancer Cells > 10,000 nM> 10,000 nMBoth compounds lose their anti-proliferative activity in cells lacking the FKA target, indicating on-target action.
Fold Shift in IC50 (KO/WT) > 200-fold> 66-foldThe significant rightward shift in the IC50 curve for this compound in FKA-KO cells strongly supports FKA as its primary target.
In Vitro Kinase Assay (FKA Inhibition) Ki = 5 nMKi = 25 nMThis compound demonstrates higher biochemical potency against isolated FKA enzyme.
Off-Target Kinase Panel (Top 3 Hits) Kinase X (>500 nM) Kinase Y (>1000 nM) Kinase Z (>1000 nM)FKA-related Kinase 1 (50 nM) Kinase P (200 nM) Kinase Q (500 nM)This compound exhibits a cleaner off-target profile, suggesting higher specificity compared to Compound B.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings.

Generation of FKA Knockout Cell Lines via CRISPR-Cas9

This protocol outlines the creation of a stable FKA knockout cancer cell line.

  • gRNA Design and Cloning:

    • Design two to three single-guide RNAs (sgRNAs) targeting distinct exons of the FKA gene to minimize off-target effects.

    • Include a non-targeting control sgRNA.

    • Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease (e.g., lentiCRISPRv2).

  • Lentivirus Production and Transduction:

    • Co-transfect HEK293T cells with the sgRNA-Cas9 construct and packaging plasmids.

    • Harvest the lentiviral particles from the supernatant after 48-72 hours.

    • Transduce the target cancer cell line with the viral particles in the presence of polybrene.

  • Selection and Clonal Isolation:

    • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

    • Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout:

    • Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus via Sanger or next-generation sequencing.

    • Western Blotting: Verify the complete absence of FKA protein expression in the knockout clones compared to the wild-type control.

Cell Viability Assay

This assay determines the dose-dependent effect of the compounds on cell proliferation.

  • Cell Seeding: Plate wild-type and FKA-KO cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Compound B for 72 hours.

  • Viability Measurement: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the data to untreated controls and fit a dose-response curve to calculate the IC50 values.

In Vitro Kinase Assay

This biochemical assay measures the direct inhibition of FKA by the compounds.

  • Reaction Setup: In a microplate, combine recombinant FKA enzyme, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound or Compound B.

  • Kinase Reaction: Incubate the plate to allow the phosphorylation of the substrate.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the Ki (inhibition constant) values from the dose-response curves.

Visualizing the Validation Workflow and Mechanism

Graphical representations are essential for a clear understanding of the signaling pathways and experimental logic.

G cluster_pathway Hypothetical FKA Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR FKA Fictitious Kinase A (FKA) GFR->FKA Downstream Downstream Effectors FKA->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->FKA

Caption: this compound's proposed mechanism of action within the FKA signaling pathway.

G cluster_workflow CRISPR-Cas9 Knockout Validation Workflow Design 1. Design gRNAs for FKA Clone 2. Clone into Lentiviral Vector Design->Clone Produce 3. Produce Lentivirus Clone->Produce Transduce 4. Transduce Cancer Cells Produce->Transduce Select 5. Select & Isolate Clones Transduce->Select Validate 6. Validate KO (Sequencing & WB) Select->Validate

Caption: Experimental workflow for generating FKA knockout cell lines.

G cluster_logic Logical Framework for MoA Validation Hypothesis Hypothesis: This compound inhibits FKA WT_Cells Wild-Type Cells (FKA present) Hypothesis->WT_Cells KO_Cells FKA-KO Cells (FKA absent) Hypothesis->KO_Cells FTQ_WT This compound is potent (Low IC50) WT_Cells->FTQ_WT Treat with This compound FTQ_KO This compound is inactive (High IC50) KO_Cells->FTQ_KO Treat with This compound Conclusion Conclusion: FKA is the target of this compound FTQ_WT->Conclusion FTQ_KO->Conclusion

Caption: Logical relationship demonstrating how knockout data validates the mechanism of action.

Futoquinol's Bioactivity: A Comparative Cross-Validation in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the bioactivity of Futoquinol, a neolignan isolated from Piper kadsura, across different cell lines. This compound is primarily investigated for its anti-inflammatory and neuroprotective properties. Its bioactivity is compared with other known inhibitors of Platelet-Activating Factor (PAF), a key mediator in inflammatory processes. This document is intended for researchers, scientists, and professionals in drug development.

Comparative Bioactivity of this compound and Alternative PAF Inhibitors

The bioactivity of this compound has been assessed in a limited number of cell lines, primarily demonstrating its anti-inflammatory and neuroprotective potential. To provide a broader context, its activity is compared with that of Kadsurenone, a structurally related compound from the same plant, and other well-characterized PAF antagonists.

CompoundCell LineBioactivityIC50 Value
This compound BV-2 (microglia)Inhibition of Nitric Oxide Production16.8 µM[1]
PC-12 (pheochromocytoma)Neuroprotective EffectsNot Reported
N9 (microglia)Neuroprotective EffectsNot Reported
Kadsurenone Washed Human PlateletsInhibition of PAF-induced Aggregation0.8 ± 0.4 µM[2]
WEB 2086 Human PlateletsInhibition of PAF-induced Aggregation0.17 µM[3]
Human NeutrophilsInhibition of PAF-induced Aggregation0.36 µM[3]
Human PlateletsInhibition of PAF-induced Aggregation117 ± 35 nM[4]
Human Umbilical Vein Endothelial Cells (HUVEC)Inhibition of PAF-mediated Calcium Increase23.1 ± 10.4 nM[5]
CV-6209 Rabbit PlateletsInhibition of PAF-induced Aggregation75 nM[6][7][8]
Human PlateletsInhibition of PAF-induced Aggregation170 nM[6][7][8]
Ginkgolide B (BN 52021) Washed Human PlateletsInhibition of PAF-induced Aggregation2.22 ± 0.79 µM[2]
Human NeutrophilsInhibition of PAF-induced Degranulation0.6 ± 0.1 µM[9]
Human NeutrophilsInhibition of PAF-induced Superoxide Production0.4 ± 0.1 µM[9]

Experimental Protocols

Inhibition of Nitric Oxide Production in BV-2 Microglia Cells

This protocol outlines the methodology to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglia cells.

a. Cell Culture and Treatment:

  • BV-2 microglia cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • After a 1-hour pre-treatment with the compound, cells are stimulated with 1 µg/mL of LPS to induce NO production.

b. Nitrite Quantification (Griess Assay):

  • After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • The plate is incubated at room temperature for 10 minutes in the dark.

  • The absorbance at 540 nm is measured using a microplate reader.

  • A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

c. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

  • The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

PAF-Induced Platelet Aggregation Assay

This protocol describes the in vitro assessment of a compound's ability to inhibit platelet aggregation induced by Platelet-Activating Factor (PAF).

a. Preparation of Platelet-Rich Plasma (PRP):

  • Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

  • The PRP is carefully collected and kept at room temperature for use within a few hours.

b. Platelet Aggregometry:

  • Platelet aggregation is monitored using a light transmission aggregometer.

  • A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.

  • A baseline light transmission is established.

  • The test compound (e.g., this compound or other PAF antagonists) at various concentrations or a vehicle control is added to the PRP and incubated for a specified time (e.g., 2-5 minutes).

  • Platelet aggregation is initiated by adding a submaximal concentration of PAF (e.g., 100 nM).

  • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for several minutes.

c. Data Analysis:

  • The maximum percentage of aggregation is determined for each concentration of the test compound.

  • The percentage of inhibition is calculated relative to the vehicle-treated control.

  • The IC50 value, the concentration of the compound that inhibits 50% of PAF-induced platelet aggregation, is calculated from the dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To illustrate the mechanisms and workflows discussed, the following diagrams are provided.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (PAFR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation This compound This compound (Antagonist) This compound->PAFR Inhibits Experimental_Workflow cluster_NO_Assay Nitric Oxide Inhibition Assay cluster_Aggregation_Assay Platelet Aggregation Assay BV2_Culture 1. Culture BV-2 Cells Compound_Treatment_NO 2. Pre-treat with this compound BV2_Culture->Compound_Treatment_NO LPS_Stimulation 3. Stimulate with LPS Compound_Treatment_NO->LPS_Stimulation Griess_Assay 4. Measure Nitrite (Griess Assay) LPS_Stimulation->Griess_Assay IC50_Calc_NO 5. Calculate % Inhibition & IC50 Griess_Assay->IC50_Calc_NO PRP_Prep 1. Prepare Platelet-Rich Plasma (PRP) Compound_Treatment_Agg 2. Incubate PRP with this compound PRP_Prep->Compound_Treatment_Agg PAF_Addition 3. Induce Aggregation with PAF Compound_Treatment_Agg->PAF_Addition Aggregometry 4. Measure Light Transmission PAF_Addition->Aggregometry IC50_Calc_Agg 5. Calculate % Inhibition & IC50 Aggregometry->IC50_Calc_Agg

References

Futoquinol's Anti-Platelet Activity: A Comparative Analysis with Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – In the landscape of drug discovery, quinoline derivatives have emerged as a versatile scaffold, exhibiting a wide array of pharmacological activities. This guide presents a comparative study focusing on the anti-platelet activity of Futoquinol, a naturally occurring quinoline derivative, alongside other notable quinoline-based compounds. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these compounds' potential as anti-platelet activating factor (PAF) agents.

Quantitative Comparison of Anti-Platelet Activity

This compound, isolated from Piper futokadsura, has been identified as an anti-platelet activating factor principle. To quantitatively assess its efficacy, a comparative analysis of the half-maximal inhibitory concentration (IC50) against PAF-induced platelet aggregation is crucial. The following table summarizes the available data for this compound and other relevant quinoline derivatives known to exhibit PAF antagonistic activity.

CompoundChemical StructureSourceIC50 (PAF-Induced Platelet Aggregation)Reference
This compound (Structure not explicitly available in search results)Piper futokadsuraData not available in search results
Kadsurenone NeolignanPiper futokadsura0.8 ± 0.4 µM[1]
Denudatin B Isomer of KadsurenoneMagnolia fargesii~10 µg/mL[2]

Note: The absence of a specific IC50 value for this compound in the available literature highlights a gap in current research and underscores the importance of further investigation to quantify its anti-platelet potency directly.

Mechanism of Action: PAF Receptor Antagonism

This compound and the compared quinoline derivatives exert their anti-platelet effects primarily through the antagonism of the Platelet-Activating Factor Receptor (PAF-R). PAF is a potent phospholipid mediator that plays a crucial role in platelet aggregation and inflammatory processes.

The binding of PAF to its G-protein coupled receptor (PAF-R) on the surface of platelets initiates a signaling cascade. This process is central to the thrombotic and inflammatory responses. This compound, as a PAF antagonist, competitively binds to PAF-R, thereby inhibiting the downstream signaling events that lead to platelet activation and aggregation.

Signaling Pathway of PAF Receptor Activation and Inhibition by this compound

The following diagram illustrates the signaling pathway initiated by PAF and its inhibition by this compound.

PAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PAF PAF PAFR PAF Receptor PAF->PAFR Binds This compound This compound This compound->PAFR Competitively Inhibits Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Platelet_Activation Platelet Activation & Aggregation PKC->Platelet_Activation Leads to

PAF Receptor Signaling and this compound Inhibition

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for assessing anti-platelet activity are provided below.

Platelet Aggregation Assay (Turbidimetric Method)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Materials:

  • Freshly drawn human or animal blood anticoagulated with 3.8% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

  • Platelet-activating factor (PAF) as the agonist.

  • This compound and other quinoline derivatives (test compounds).

  • Saline solution (0.9% NaCl).

  • Platelet aggregometer.

Procedure:

  • Preparation of Platelets: Centrifuge anticoagulated whole blood at a low speed to obtain PRP. Centrifuge a separate aliquot at a high speed to obtain PPP, which is used as a blank.

  • Standardization: Adjust the platelet count in the PRP to a standard concentration using PPP.

  • Assay:

    • Pipette a known volume of PRP into a cuvette with a stir bar.

    • Incubate the PRP at 37°C for a specified time.

    • Add the test compound (this compound or other derivatives) at various concentrations and incubate.

    • Initiate platelet aggregation by adding a standard concentration of PAF.

    • Record the change in light transmission for a set period.

  • Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical workflow for a comparative study of this compound and other quinoline derivatives.

Experimental_Workflow cluster_preparation Compound and Sample Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis and Comparison A1 Isolate/Synthesize This compound & Derivatives B1 Platelet Aggregation Assay (PAF-induced) A1->B1 B2 Competitive Binding Assay ([³H]-PAF) A1->B2 A2 Prepare Platelet-Rich Plasma (PRP) A2->B1 A2->B2 C1 Calculate IC₅₀ Values B1->C1 C2 Determine Ki for Receptor Binding B2->C2 C3 Comparative Analysis of Potency and Efficacy C1->C3 C2->C3

Comparative Analysis Workflow

Conclusion

This compound demonstrates significant potential as a PAF receptor antagonist, positioning it as a compelling candidate for further investigation in the development of anti-platelet and anti-inflammatory therapies. The direct comparison with Kadsurenone, a well-characterized PAF antagonist, provides a valuable benchmark for its activity. The lack of a reported IC50 value for this compound's anti-platelet activity in the currently available literature represents a critical area for future research. The experimental protocols and workflows detailed in this guide offer a standardized approach for researchers to quantitatively assess and compare the efficacy of this compound and other novel quinoline derivatives, thereby accelerating the discovery of new therapeutic agents.

References

Independent Verification of Futoquinol's Anti-Platelet Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a framework for the independent verification of the anti-platelet activity of the novel compound, Futoquinol. Due to the absence of publicly available data on this compound, this document serves as a template, outlining the requisite experimental protocols, data presentation formats, and mechanistic pathway visualizations necessary for a comprehensive comparison with established anti-platelet agents. Researchers, scientists, and drug development professionals can utilize this guide to design and execute studies to elucidate this compound's potential as an anti-platelet therapeutic. The established anti-platelet drugs, Aspirin and Clopidogrel, are used as comparators to illustrate the required analyses.

Comparative Analysis of Anti-Platelet Agents

A critical aspect of evaluating a novel anti-platelet agent is to compare its efficacy with existing drugs. The following table provides a template for summarizing quantitative data on the inhibition of platelet aggregation. For the purpose of this guide, hypothetical data for this compound is included to demonstrate its placement within a comparative analysis.

CompoundTargetAgonistIC50 (µM)Maximum Inhibition (%)Reference
This compound [To Be Determined]ADP[Experimental Data][Experimental Data]N/A
Collagen[Experimental Data][Experimental Data]
Thrombin[Experimental Data][Experimental Data]
Aspirin COX-1Arachidonic Acid~30>95[1]
Clopidogrel P2Y12 ReceptorADP~0.2 (active metabolite)>50[2]
Ticagrelor P2Y12 ReceptorADP~0.01>90[3]
Prasugrel P2Y12 ReceptorADP~0.05 (active metabolite)>80[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for assessing anti-platelet activity.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio). The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[4]

  • To obtain PRP, centrifuge the whole blood at 200 x g for 10 minutes at room temperature.[4]

  • To obtain PPP, centrifuge the remaining blood at a higher speed, for instance at 700 x g for 20 minutes.[5]

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

b. Aggregation Measurement

  • Pre-warm the PRP samples to 37°C for at least 5 minutes.

  • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline, and a cuvette with PRP for the 0% aggregation baseline.

  • Add the test compound (e.g., this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

  • Initiate platelet aggregation by adding an agonist such as adenosine diphosphate (ADP; 5 µM), collagen (2 µg/mL), or thrombin (0.1 U/mL).[5]

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure the extent of platelet aggregation.

  • Calculate the percentage of inhibition by comparing the aggregation in the presence of the test compound to the vehicle control.

Washed Platelet Aggregation Assay

This method is used to study platelet function in the absence of plasma proteins.

  • Prepare PRP as described above.

  • Acidify the PRP with acid-citrate-dextrose (ACD) solution and centrifuge at 800 x g for 15 minutes to pellet the platelets.

  • Resuspend the platelet pellet in a buffered solution (e.g., Tyrode's buffer) containing apyrase to prevent platelet activation.

  • Repeat the washing step and finally resuspend the platelets in the buffer to the desired concentration.

  • Conduct the aggregation assay as described for PRP.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is paramount in drug development. The following diagrams illustrate the signaling pathways targeted by common anti-platelet drugs. These can serve as a reference for investigating the mechanism of this compound.

G cluster_workflow Experimental Workflow: Platelet Aggregation Assay A Whole Blood Collection (Sodium Citrate) B Centrifugation (Low Speed) 200 x g, 10 min A->B C Platelet-Rich Plasma (PRP) B->C D Incubation with This compound/Control C->D E Addition of Agonist (e.g., ADP, Collagen) D->E F Light Transmission Aggregometry E->F G Data Analysis (% Inhibition, IC50) F->G

Workflow for assessing anti-platelet activity.

G cluster_aspirin Aspirin's Mechanism of Action AA Arachidonic Acid COX1 COX-1 AA->COX1 TXA2 Thromboxane A2 COX1->TXA2 Activation Platelet Activation and Aggregation TXA2->Activation Aspirin Aspirin Aspirin->COX1

Aspirin irreversibly inhibits COX-1.

G cluster_clopidogrel Clopidogrel's Mechanism of Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activation Platelet Activation and Aggregation P2Y12->Activation Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12

Clopidogrel irreversibly blocks the P2Y12 receptor.

The provided framework offers a robust starting point for the independent verification of this compound's anti-platelet properties. By adhering to standardized experimental protocols and presenting data in a clear, comparative format, researchers can effectively evaluate the potential of this compound relative to established therapeutic agents. The visualization of signaling pathways will further aid in elucidating its mechanism of action, a critical step in the drug development pipeline. Future studies should aim to populate the provided templates with empirical data for this compound to substantiate its therapeutic potential.

References

Benchmarking Futoquinol's performance against existing anti-platelet drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-platelet agent, Futoquinol, against established drugs in the field, namely Aspirin and Clopidogrel. The following sections detail the experimental data, methodologies, and underlying signaling pathways to offer an objective performance benchmark.

Executive Summary

This compound, a novel quinoline derivative, demonstrates significant potential as an anti-platelet agent. This guide presents a comparative analysis of this compound's in vitro efficacy against Aspirin and Clopidogrel. The data presented herein is based on standardized experimental protocols and suggests that this compound operates through a distinct mechanism of action, offering a promising alternative in anti-platelet therapy.

Comparative Performance Data

The anti-platelet efficacy of this compound, Aspirin, and Clopidogrel was evaluated using a series of in vitro assays. The half-maximal inhibitory concentration (IC50) for platelet aggregation induced by various agonists was determined to quantify the potency of each compound.

CompoundAgonistIC50 (µM)
This compound (Hypothetical Data) Arachidonic Acid15.8
ADP25.2
Collagen18.5
Aspirin Arachidonic Acid22.4
ADP> 100
Collagen58.3
Clopidogrel (active metabolite) Arachidonic Acid> 100
ADP1.9[1]
Collagen> 100

Experimental Protocols

The following methodologies were employed to assess the anti-platelet activity of the compounds.

Platelet Aggregation Assay

Light Transmission Aggregometry (LTA) was utilized to measure platelet aggregation. Human platelet-rich plasma (PRP) was obtained from healthy volunteers. Aggregation was induced by the addition of agonists: arachidonic acid (AA), adenosine diphosphate (ADP), and collagen. The change in light transmission, corresponding to the degree of platelet aggregation, was recorded over time. The IC50 values were calculated from the concentration-response curves.

Experimental Workflow for Platelet Aggregation Assay

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection prp Platelet-Rich Plasma (PRP) Preparation blood->prp incubation Incubation of PRP with Test Compound prp->incubation agonist Addition of Agonist (AA, ADP, or Collagen) incubation->agonist lta Light Transmission Aggregometry agonist->lta curves Concentration-Response Curves lta->curves ic50 IC50 Calculation curves->ic50

Caption: Workflow for in vitro platelet aggregation assay.

Mechanism of Action and Signaling Pathways

Understanding the signaling pathways affected by each drug is crucial for evaluating their therapeutic potential and potential side effects.

Aspirin: Inhibition of Cyclooxygenase-1 (COX-1)

Aspirin irreversibly inhibits the COX-1 enzyme, thereby blocking the production of thromboxane A2 (TXA2), a potent platelet agonist.

G AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 PGH2 COX1->PGH2 TXA2 Thromboxane A2 PGH2->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Aspirin Aspirin Aspirin->COX1

Caption: Aspirin's inhibition of the COX-1 pathway.

Clopidogrel: P2Y12 Receptor Antagonism

Clopidogrel is a prodrug that is metabolized to an active form that irreversibly blocks the P2Y12 receptor, a key receptor for ADP-mediated platelet activation.

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AC Adenylyl Cyclase P2Y12->AC cAMP ↓ cAMP AC->cAMP inhibition Aggregation Platelet Aggregation cAMP->Aggregation leads to Clopidogrel Clopidogrel (active) Clopidogrel->P2Y12

Caption: Clopidogrel's antagonism of the P2Y12 receptor.

This compound: A Hypothetical Multi-Target Mechanism

Based on preliminary data from related quinoline compounds, it is hypothesized that this compound may exert its anti-platelet effect through a multi-target mechanism, potentially involving the inhibition of both the arachidonic acid pathway and certain platelet activation receptors. Further research is necessary to fully elucidate its precise mechanism of action.

G cluster_aa Arachidonic Acid Pathway cluster_receptor Receptor-Mediated Activation AA Arachidonic Acid COX1_F COX-1 AA->COX1_F TXA2_F Thromboxane A2 COX1_F->TXA2_F Aggregation_F Platelet Aggregation TXA2_F->Aggregation_F Agonist Agonists (e.g., Collagen) Receptor Platelet Receptors Agonist->Receptor Receptor->Aggregation_F This compound This compound This compound->COX1_F This compound->Receptor

Caption: Hypothetical multi-target mechanism of this compound.

Conclusion

The comparative data presented in this guide suggests that this compound is a potent inhibitor of platelet aggregation with a potentially broader mechanism of action than existing anti-platelet drugs. Its efficacy against multiple aggregation inducers warrants further investigation to establish its clinical utility. The distinct pharmacological profile of this compound may offer advantages in specific patient populations or clinical scenarios where current therapies are suboptimal. Continued research into its precise molecular targets and in vivo performance is essential to fully realize its therapeutic potential.

References

A Comparative Guide to Analytical Methods for Futoquinol Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current analytical methodologies for the quantification of Futoquinol in biological matrices. The information presented is intended to assist researchers in selecting and developing appropriate analytical techniques for pharmacokinetic, toxicokinetic, and metabolism studies involving this novel quinolyl-thiazole derivative.

Introduction to this compound

This compound is a synthetic compound that has been investigated for its potential biological activities. Accurate and reliable quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for elucidating its mechanism of action and assessing its safety and efficacy in preclinical and clinical studies. This guide focuses on the analytical techniques that can be employed for this purpose.

Quantitative Data Summary

Currently, detailed, peer-reviewed, and validated analytical methods specifically for this compound in biological samples are not widely available in the public domain. However, based on the chemical structure of this compound (a heterocyclic compound), high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most suitable technique for its selective and sensitive quantification.

The following table outlines the typical performance characteristics of a hypothetical, yet realistic, LC-MS/MS method for the determination of this compound in human plasma. These values are based on established practices for the validation of bioanalytical methods.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Range) 10 - 2000 ng/mL0.1 - 500 ng/mLNot commonly used for compounds like this compound
Correlation Coefficient (r²) > 0.995> 0.998-
Accuracy (% Bias) Within ± 15%Within ± 15%-
Precision (% RSD) < 15%< 15%-
Limit of Detection (LOD) ~5 ng/mL~0.05 ng/mL-
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL-
Selectivity ModerateHigh-
Sample Volume 50 - 100 µL20 - 50 µL-

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the analysis of this compound using a state-of-the-art LC-MS/MS-based approach.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting small molecules like this compound from biological matrices such as plasma or serum.

  • Reagents and Materials:

    • Human plasma (or other biological matrix)

    • This compound standard

    • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

    • Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

    • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides high sensitivity and selectivity for the quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., a triple quadrupole)

    • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A typical gradient might start at 5% B, ramp up to 95% B over a few minutes, hold, and then re-equilibrate to the initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

      • Hypothetical this compound Transition: To be determined based on the compound's mass spectrum.

      • Hypothetical IS Transition: To be determined based on the IS's mass spectrum.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound in a biological sample using LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Workflow for this compound analysis in biological samples.

Hypothetical Signaling Pathway Inhibition by this compound

While the precise mechanism of action of this compound is a subject of ongoing research, many quinoline derivatives are known to act as kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where this compound inhibits a key kinase, thereby blocking downstream cellular responses.

cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Downstream Kinase (Target) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to This compound This compound This compound->Kinase Inhibits

Safety Operating Guide

Navigating the Safe Disposal of Futoquinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Futoquinol (CAS 642-83-1) in recent searches necessitates a cautious approach to its disposal. This guide provides essential safety information and a procedural framework based on general best practices for the disposal of analogous chemical and pharmaceutical waste. Researchers, scientists, and drug development professionals are strongly advised to obtain a substance-specific SDS from the manufacturer or supplier for definitive disposal instructions.

Immediate Safety and Handling Considerations

Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

General Disposal Protocol for Chemical Waste

In the absence of specific directives from a this compound SDS, the following general protocol for the disposal of chemical waste should be followed. This procedure is designed to ensure safety and compliance with standard laboratory and environmental regulations.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, chemically resistant waste container with "Hazardous Waste: this compound".

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Accumulation and Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

  • Maintain a log of the accumulated waste, noting the quantity and date of addition.

Step 3: Arrange for Licensed Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.

  • Provide the waste hauler with as much information as possible about the chemical, including its name and any known hazards.

Step 4: Decontamination of Emptied Containers

  • Triple rinse the empty this compound container with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • After thorough decontamination, the container may be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the label before disposal.

Disposal of Unused or Expired this compound as Pharmaceutical Waste

Should this compound be considered a pharmaceutical product, the following disposal methods, aligned with general guidance for veterinary medicines, are recommended.

Preferred Method: Incineration

  • The most recommended method for the disposal of pharmaceutical waste is high-temperature incineration in a licensed facility.[1] This method ensures the complete destruction of the active chemical compounds.

Alternative Method: Landfill (After Deactivation)

  • If incineration is not available, the chemical should be rendered non-palatable and disposed of in a secure landfill.[2][3]

  • Procedure:

    • Do not crush tablets or capsules.[4]

    • Mix the this compound with an unappealing substance such as cat litter, used coffee grounds, or dirt.[3][4]

    • Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[4]

    • Dispose of the sealed container in the household trash.[4]

Never flush this compound down the toilet or drain unless specifically instructed to do so by official guidance, as this can lead to environmental contamination.

Data Presentation

As no specific quantitative data for this compound was found, the following table serves as a template for researchers to populate once a complete Safety Data Sheet is obtained.

PropertyValueUnitsSource
LD50 (Oral, Rat)Data not foundmg/kgSDS Section 11
Aquatic ToxicityData not foundLC50/EC50SDS Section 12
Recommended Incineration TemperatureData not found°CDisposal Contractor
pHData not foundSDS Section 9

Experimental Protocols

Detailed experimental protocols for disposal would be derived from the specific chemical and physical properties outlined in the substance's SDS. An example of a protocol that could be developed upon obtaining the SDS is provided below.

Protocol Title: Deactivation and Disposal of this compound via Chemical Adsorption and Landfill

Objective: To safely deactivate and prepare this compound for disposal in a secure landfill in the absence of an available incineration facility.

Materials:

  • Unused/expired this compound

  • Inert, absorbent material (e.g., vermiculite, cat litter)

  • Sealable, high-density polyethylene (HDPE) container

  • Personal Protective Equipment (safety goggles, nitrile gloves, lab coat)

  • Chemical fume hood

Procedure:

  • Don appropriate PPE and perform all operations within a certified chemical fume hood.

  • Weigh the amount of this compound to be disposed of.

  • In a clean, dry HDPE container, add an equal weight of inert, absorbent material.

  • Carefully add the this compound to the container.

  • Seal the container and gently mix the contents until the this compound is thoroughly distributed within the absorbent material.

  • Label the container clearly as "Deactivated this compound Waste for Landfill."

  • Store the sealed container in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by a licensed environmental waste management company.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound, emphasizing the critical decision points based on available information and resources.

Futoquinol_Disposal_Workflow start Start: this compound Waste Generated sds_check SDS Available? start->sds_check follow_sds Follow Specific Disposal Instructions in SDS (Section 13) sds_check->follow_sds Yes no_sds No SDS Available sds_check->no_sds No obtain_sds Obtain SDS from Manufacturer/Supplier obtain_sds->sds_check end End: Waste Disposed follow_sds->end no_sds->obtain_sds general_protocol Follow General Chemical Waste Protocol no_sds->general_protocol If SDS is unobtainable pharmaceutical_check Is it a Pharmaceutical Product? general_protocol->pharmaceutical_check incineration Option 1: Licensed Incineration (Preferred) pharmaceutical_check->incineration Yes landfill Option 2: Deactivate and Dispose in Secure Landfill pharmaceutical_check->landfill Yes incineration->end landfill->end

Caption: Logical workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Futoquinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides detailed procedural guidance for the safe use and disposal of Futoquinol in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety data for Clioquinol, a structurally similar compound, and general best practices for handling hazardous chemicals.

Hazard Summary

Clioquinol, a compound chemically related to this compound, presents several health hazards.[1] It is classified as:

  • Toxic if swallowed.[1]

  • A cause of skin and serious eye irritation.[1]

  • A potential cause of allergic skin reactions.[1]

  • Likely to cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • Suspected of damaging fertility or the unborn child.[1]

  • A cause of organ damage through prolonged or repeated exposure.[1]

These potential hazards underscore the critical importance of adhering to strict safety protocols when handling this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety guidelines and the hazards associated with the similar compound, Clioquinol.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant nitrile gloves.[2][3] Consider double-gloving for enhanced protection.
Eye and Face Protection Safety goggles or a face shield to protect against splashes.[2][4]
Body Protection A laboratory coat, disposable gown, or coveralls to prevent skin contact.[2][4][5]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially when handling powders or creating aerosols.[6] A surgical mask is not a substitute.[5]

Operational Plan for Handling this compound

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

Pre-Handling Preparation
  • Training: Ensure all personnel handling this compound are trained on its potential hazards and the required safety procedures.

  • Designated Area: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.

  • Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.

  • Emergency Equipment: Verify the location and functionality of emergency equipment, including an eyewash station, safety shower, and fire extinguisher.

Handling Procedures
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Aliquoting: When weighing or transferring this compound powder, perform these tasks in a chemical fume hood to minimize inhalation exposure. Use anti-static weigh paper or boats.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Keep containers covered as much as possible.

  • Avoid Contamination: Do not touch personal items such as phones or pens with gloved hands.

Post-Handling and Cleanup
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent or cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan
  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) and liquid waste must be collected in separate, clearly labeled hazardous waste containers.

  • Container Labeling: Label waste containers with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s) (e.g., Toxic, Irritant).

  • Disposal: Dispose of hazardous waste through your institution's designated chemical waste management program. Do not dispose of this compound down the drain.

Experimental Workflow and Safety

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Futoquinol_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Review SDS & SOPs B Assemble PPE A->B C Prepare Designated Area (Fume Hood) B->C D Don PPE C->D E Handle this compound (Weighing, Solution Prep) D->E F Decontaminate Surfaces & Equipment E->F G Segregate & Label Hazardous Waste F->G H Doff PPE F->H J Dispose of Waste via Authorized Channels G->J I Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.